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  • Product: methyl (R)-3-hydroxyoctadecanoate
  • CAS: 57793-27-8

Core Science & Biosynthesis

Foundational

Unveiling the Natural Sources and Therapeutic Potential of Methyl (R)-3-Hydroxyoctadecanoate: A Technical Whitepaper

Executive Summary As antimicrobial resistance and device-associated infections escalate, the discovery of novel, non-cytotoxic antibiofilm agents has become a paramount objective in drug development. Methyl (R)-3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance and device-associated infections escalate, the discovery of novel, non-cytotoxic antibiofilm agents has become a paramount objective in drug development. Methyl (R)-3-hydroxyoctadecanoate, a long-chain β -hydroxy fatty acid methyl ester, has recently emerged as a highly potent pharmacophore. As application scientists, we must move beyond mere identification; we must interrogate the ecological origins, biosynthetic pathways, and mechanistic causality of such molecules to harness their full translational potential. This whitepaper provides an in-depth technical analysis of the natural sources of methyl (R)-3-hydroxyoctadecanoate, detailing self-validating isolation protocols and its pharmacological significance.

Chemical Profiling & Biosynthetic Origins

Methyl (R)-3-hydroxyoctadecanoate (C19H38O3) is characterized by an 18-carbon aliphatic chain, a terminal methyl ester, and a hydroxyl group at the C3 position with strict (R) stereochemistry.

In natural systems, the (R) configuration is an explicit signature of the Type II Fatty Acid Synthesis (FAS) pathway[1]. During elongation, the condensation of malonyl-ACP and an acyl-ACP yields a β -ketoacyl-ACP. The enzyme β -ketoacyl-ACP reductase (FabG) stereospecifically reduces this intermediate to (R)-3-hydroxyacyl-ACP. While typically dehydrated to continue the elongation cycle, premature cleavage by a specific thioesterase, followed by S-adenosylmethionine (SAM)-dependent methylation, yields the final methyl ester.

FAS_Pathway A Malonyl-ACP + Acyl-ACP B beta-Ketoacyl-ACP A->B Condensation (FabH/FabB) C (R)-3-Hydroxyacyl-ACP B->C Reduction (FabG) D (R)-3-Hydroxyoctadecanoic Acid C->D Elongation & Thioesterase E Methyl (R)-3- Hydroxyoctadecanoate D->E SAM-dependent Methylation

Fig 1. Biosynthetic pathway of methyl (R)-3-hydroxyoctadecanoate via Type II FAS.

Natural Sources & Ecological Distribution

Historically, the free acid form (3-hydroxyoctadecanoic acid) has been documented as a lipid A component in extremophilic bacteria like Pyrococcus furiosus and as a polyhydroxyalkanoate (PHA) monomer[2]. However, the naturally methylated ester form was only recently isolated in 2025 from the Arctic marine diatom Porosira glacialis[3],[4].

Marine diatoms are prolific producers of bioactive secondary metabolites, yet Arctic psychrophilic species remained underexplored. The identification of methyl (R)-3-hydroxyoctadecanoate in P. glacialis represents the first instance of this compound being reported in diatoms, highlighting the unique lipidomics driven by cold-adaptation[4],[5].

Table 1: Natural Occurrence and Quantitative Abundance
OrganismKingdomSource TypeConcentration / NoteReference
Porosira glacialisChromistaArctic Marine Diatom~0.03 mg/g dry weight[3],[4]
Pyrococcus furiosusArchaeaExtremophilic ArchaeonTrace (Free acid / Lipid A)[2]
Centaurea asperaPlantaeTerrestrial PlantTrace (Free acid / Wax)[2]

Self-Validating Experimental Protocols

To isolate this compound for drug development, the methodology must be a self-validating system —where biological activity dictates chemical purification. As a Senior Application Scientist, I design workflows where every analytical step is causally linked to preserving and verifying the active pharmacophore.

Step 1: Psychrophilic Biomass Cultivation
  • Protocol: Cultivate P. glacialis in 630 L airlift photobioreactors (PBRs) maintained at 4 ± 1 °C with an irradiance of 3 ± 5 μmol photons m⁻² s⁻¹[4],[6]. Harvest via continuous centrifugation.

  • Causality: Arctic diatoms are highly sensitive to thermal and photic stress. Exceeding these parameters induces heat shock, which diverts metabolic flux away from secondary lipid synthesis toward stress-response proteins, drastically reducing the yield of the target hydroxy fatty acid.

Step 2: Biphasic Organic Extraction
  • Protocol: Lyophilize the wet biomass and extract using a Methanol/Dichloromethane ( CH3​OH:CH2​Cl2​ , 1:1 v/v) solvent system.

  • Causality: Methyl (R)-3-hydroxyoctadecanoate is highly amphiphilic[7]. A purely non-polar solvent fails to disrupt the diatom frustule effectively, while a purely polar solvent co-extracts excessive polysaccharides. The biphasic system ensures optimal solubilization of the lipid fraction.

Step 3: Bioactivity-Guided Fractionation
  • Protocol: Subject the crude extract to silica gel flash chromatography. Elute with a gradient of Hexane/Ethyl Acetate. Immediately test all fractions in a Staphylococcus epidermidis biofilm inhibition assay. Only active fractions (e.g., F3/F4) are advanced to preparative C18 HPLC[4].

  • Causality: Untargeted chemical profiling is easily misled by abundant, inactive bulk lipids (like standard triglycerides). Using a live bacterial assay as a functional gatekeeper ensures that downstream structural elucidation is exclusively focused on the true antibiofilm agent.

Workflow N1 Porosira glacialis Biomass (Cultivated at 4°C) N2 Organic Extraction (MeOH/CH2Cl2) N1->N2 N3 Crude Extract N2->N3 N4 Flash Chromatography (Silica Gel) N3->N4 N5 Active Fractions (F3/F4) (Antibiofilm Assay) N4->N5 N6 Preparative HPLC (C18 Column) N5->N6 N7 Purified Methyl (R)-3- hydroxyoctadecanoate N6->N7

Fig 2. Self-validating bioactivity-guided fractionation workflow.

Step 4: Structural Elucidation (HRMS & NMR)
  • Protocol: Analyze the purified HPLC peak using High-Resolution Mass Spectrometry (ESI+) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality: HRMS provides the exact mass to confirm the elemental composition, while NMR is critical for positional isomerism. The progressive downfield shift of the proton attached to the hydroxyl-bearing carbon, and the splitting of diastereotopic protons at C2, definitively confirm the 3-hydroxy structure[8].

Table 2: Analytical Validation Parameters
Analytical TechniqueParameter / ObservationStructural Significance
HRMS (ESI+) m/z 315.2895 [M+H]⁺Confirms molecular formula C19H38O3 (Exact mass: 314.2821)[3]
¹H-NMR (CDCl₃) δH​ 3.80 (m, 1H)Identifies the methine proton at the C3 hydroxyl-bearing carbon[3]
¹H-NMR (CDCl₃) δH​ 3.71 (s, 3H)Confirms the presence of the terminal methyl ester group
¹H-NMR (CDCl₃) δH​ 2.39, 2.50 (dd, 2H)Diastereotopic protons at C2, adjacent to chiral C3 center[8]

Pharmacological Significance: Antibiofilm Causality

The most profound translational application of methyl (R)-3-hydroxyoctadecanoate is its potent antibiofilm activity against Gram-positive bacteria, specifically Staphylococcus epidermidis[4],[5]. Crucially, the compound achieves this without exhibiting cytotoxicity against mammalian cells, making it an ideal lead compound for coating medical implants.

Mechanistic Causality: Unlike traditional bactericidal antibiotics that lyse cells (often triggering the release of endotoxins), this compound acts as a signaling disruptor. The hydrophobic C18 tail allows it to intercalate into the bacterial cell membrane, while the polar C3-hydroxyl and methyl ester headgroup interact with membrane-bound sensor kinases. This disruption represses quorum sensing pathways (such as the agr system), leading to the downregulation of critical adhesion proteins (e.g., AtlE, Aap) required for the initial attachment phase of biofilm formation.

Mechanism M1 Methyl (R)-3- hydroxyoctadecanoate M2 Bacterial Membrane Intercalation M1->M2 Hydrophobic Interaction M3 Quorum Sensing Disruption M2->M3 M4 Adhesion Protein Downregulation M3->M4 Repression M5 Biofilm Inhibition M4->M5

Fig 3. Proposed antibiofilm mechanism of action against S. epidermidis.

References

  • Huizer, M., et al. (2025). Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a. Biomolecules, 15(10), 1482. Retrieved from[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 5282907, 3-Hydroxyoctadecanoic acid. Retrieved from[Link]

  • American Oil Chemists' Society (AOCS). Hydroxy and Hydroperoxy Fatty Acids. Lipid Library. Retrieved from[Link]

Sources

Exploratory

The Chemical and Biological Architecture of Methyl (R)-3-hydroxyoctadecanoate: A Technical Whitepaper

Executive Briefing Methyl (R)-3-hydroxyoctadecanoate (C19H38O3) is a saturated, hydroxylated fatty acid methyl ester (FAME) that has transitioned from a niche microbial metabolite to a molecule of high interest in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Methyl (R)-3-hydroxyoctadecanoate (C19H38O3) is a saturated, hydroxylated fatty acid methyl ester (FAME) that has transitioned from a niche microbial metabolite to a molecule of high interest in pharmaceutical and materials science . Originally identified as a structural component of lipopolysaccharides (LPS) in Gram-negative bacteria, recent bioprospecting has revealed its presence in cold-adapted Arctic diatoms (e.g., Porosira glacialis), where it exhibits potent antibiofilm properties . This whitepaper deconstructs the physicochemical properties, biosynthetic pathways, and synthetic methodologies of methyl (R)-3-hydroxyoctadecanoate, providing actionable, self-validating protocols for researchers engaged in drug discovery and lipidomics.

Physicochemical Architecture

Understanding the molecular metrics of methyl (R)-3-hydroxyoctadecanoate is critical for formulation, extraction, and chromatographic analysis. The presence of the C3 hydroxyl group significantly alters its polarity, hydrogen-bonding capacity, and structural flexibility compared to standard saturated FAMEs .

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Analytical Significance
Molecular Formula C19H38O3Defines the baseline isotopic distribution for MS identification.
Molar Mass 314.5 g/mol Critical for stoichiometric calculations in synthetic workflows.
Exact Mass 314.28209 DaUsed for High-Resolution Mass Spectrometry (HRMS) gating.
XLogP3-AA 7.2Indicates high lipophilicity; necessitates non-polar solvent systems.
Topological Polar Surface Area 46.5 ŲGoverns membrane permeability and receptor interaction dynamics.
H-Bond Donors / Acceptors 1 / 3The C3-OH acts as a donor, dictating binding affinity in biofilms.
Rotatable Bonds 16High conformational flexibility; complicates 3D crystallization.

Biosynthetic and Ecological Modalities

In microbial systems, methyl (R)-3-hydroxyoctadecanoate is typically derived from the Type II Fatty Acid Synthesis (FAS II) pathway. The (R)-stereocenter is strictly established by the stereospecific reduction of a 3-ketoacyl-ACP intermediate by ketoacyl reductase . In environmental applications, the molecule acts as an ecological defense mechanism. For instance, in Arctic diatoms, it inhibits the biofilm formation of Staphylococcus epidermidis without exhibiting cytotoxicity, presenting a novel mechanism for mitigating biofouling in medical implants .

Biosynthesis A Acetyl-CoA (Precursor) C 3-Ketoacyl-ACP (Condensation) A->C FAS Complex B Malonyl-CoA (Elongation) B->C FAS Complex D (R)-3-Hydroxyacyl-ACP (Reduction) C->D Ketoacyl Reductase E Methyl (R)-3-hydroxyoctadecanoate (Esterification) D->E Transesterification

Fig 1: Biosynthetic pathway of methyl (R)-3-hydroxyoctadecanoate via FAS II.

Table 2: Quantitative Bioactivity Profile
Target OrganismActivity TypeEffective ConcentrationObservation
Staphylococcus epidermidisAntibiofilm10 - 50 µg/mLInhibits biofilm matrix formation without cell lysis.
Various molds/yeastsAntimicrobial10 - 100 µg/mLBroad-spectrum fungistatic properties.
Mammalian Cell LinesCytotoxicity> 200 µg/mLNo detectable cytotoxicity, ensuring therapeutic viability.

Validated Experimental Protocols

Protocol A: Stereoselective Chemical Synthesis

To obtain pure methyl (R)-3-hydroxyoctadecanoate for biological assays, asymmetric hydrogenation of a ketoester precursor is preferred over racemic reduction (e.g., using NaBH4) to bypass complex downstream chiral chromatography .

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 5.0 mmol of methyl 3-oxooctadecanoate in 20 mL of anhydrous methanol.

    • Causality: Methanol acts as both a polar solvent and a proton source, facilitating the catalytic cycle while maintaining precursor solubility.

  • Catalyst Loading: Add 0.05 mol% of RuCl2n catalyst under a strict, inert argon atmosphere.

    • Causality: The (R)-BINAP ligand creates a rigid chiral pocket that sterically forces the hydride transfer to the Re-face of the ketone, ensuring >98% enantiomeric excess (ee) of the desired (R)-configuration.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor, pressurize with H2 gas to 50 atm, and heat to 50°C for 12 hours.

    • Causality: High pressure ensures sufficient dissolved hydrogen concentration in the liquid phase, driving the reaction to completion and preventing premature catalyst deactivation.

  • Quenching and Extraction: Vent the reactor, concentrate the solvent in vacuo, and partition the residue between ethyl acetate (EtOAc) and water. Extract the organic layer.

  • Purification: Purify via silica gel flash chromatography using a Hexane:EtOAc (9:1 v/v) gradient.

    • Causality: The newly formed hydroxyl group significantly increases the molecule's retention time relative to the starting ketoester, allowing for baseline separation on standard normal-phase silica.

SynthesisWorkflow S1 Methyl 3-oxooctadecanoate S2 Asymmetric Hydrogenation (Ru-BINAP, H2) S1->S2 Enantioselective reduction S3 Solvent Extraction (EtOAc / H2O) S2->S3 Quench & Separate S4 Silica Gel Chromatography S3->S4 Crude Phase S5 Pure Methyl (R)-3-hydroxyoctadecanoate S4->S5 Target Isolation

Fig 2: Asymmetric chemical synthesis and purification workflow.

Protocol B: GC-MS Analytical Characterization

Direct GC-MS analysis of hydroxylated FAMEs often results in poor peak shapes and thermal degradation. Derivatization is a mandatory step to validate the synthesis or extraction of methyl (R)-3-hydroxyoctadecanoate .

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 1 mg of the purified lipid into a 2 mL glass autosampler vial.

  • Silylation (Derivatization): Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

    • Causality: BSTFA reacts with the free C3-hydroxyl group to form a trimethylsilyl (TMS) ether. This eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and preventing thermal degradation or peak tailing on the GC column.

  • Injection: Inject 1 µL of the derivatized sample into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Use a split ratio of 10:1.

  • Thermal Gradient: Start at 150°C (hold 2 min), ramp at 10°C/min to 300°C (hold 10 min).

    • Causality: The slow ramp rate ensures the separation of the C18 chain from potential C16 or C20 homologs that frequently co-purify in biological samples.

  • Spectral Analysis: Monitor for the molecular ion [M-15]+ (loss of a methyl group from the TMS derivative) and the characteristic McLafferty rearrangement fragment at m/z 175.

    • Causality: The m/z 175 fragment is the definitive diagnostic ion confirming that the hydroxyl group is unequivocally located at the C3 position.

References

  • PubChem. "Methyl 3-hydroxyoctadecanoate | C19H38O3 | CID 538801." National Center for Biotechnology Information. Available at:[Link]

  • MDPI - Marine Drugs. "Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a." Available at: [Link]

Foundational

A Guide to the Spectroscopic Characterization of Methyl (R)-3-hydroxyoctadecanoate

This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—for methyl (R)-3-hydroxyoctadecanoate (C₁₉H₃₈O₃, M...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—for methyl (R)-3-hydroxyoctadecanoate (C₁₉H₃₈O₃, Molecular Weight: 314.5 g/mol ).[1] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for applications ranging from microbiology, where 3-hydroxy fatty acids are crucial components of lipopolysaccharides, to clinical chemistry for diagnosing fatty acid oxidation disorders.[2]

Introduction

Methyl (R)-3-hydroxyoctadecanoate is a hydroxylated long-chain fatty acid methyl ester. Its structure, featuring a secondary alcohol at the C3 position and a methyl ester terminus, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for its identification in complex biological matrices and for quality control in synthetic applications. This guide explains the causality behind the observed spectral features and provides field-proven insights into the methodologies for their acquisition and interpretation.

Mass Spectrometry: A Definitive Identification Tool

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of methyl 3-hydroxyoctadecanoate.[2] Due to the presence of a polar hydroxyl group, derivatization is often required to enhance volatility for GC analysis.[3]

Electron Ionization (EI) Fragmentation Pattern

Under standard 70 eV electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 314.5 is often of low intensity or entirely absent, a common characteristic for long-chain aliphatic compounds that readily undergo fragmentation.[2] The fragmentation pattern is dominated by cleavages directed by the hydroxyl and methyl ester functional groups.

The most diagnostic fragment in the EI mass spectrum of 3-hydroxy fatty acid methyl esters is the base peak observed at m/z 103 .[2][4] This highly stable ion results from the α-cleavage between the C3 and C4 carbons. The stability of this fragment is enhanced by the electronic contribution from the adjacent methyl ester group.[2][4]

Table 1: Key Mass Spectrometry Fragments for Methyl 3-hydroxyoctadecanoate

m/zIdentityFragmentation PathwaySignificance
314.5[M]⁺Molecular IonOften weak or absent in EI-MS.[2]
297[M - H₂O]⁺Neutral loss of water from the hydroxyl group.[4]Indicates the presence of a hydroxyl group.
103[CH(OH)CH₂COOCH₃]⁺Cleavage between C3 and C4.Base peak; diagnostic for 3-hydroxy fatty acid methyl esters.[2][4]
High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition, HRMS is employed. Analysis of a similar compound, methyl 3-hydroxyoctadecanoate, has shown a protonated molecular ion [M+H]⁺ at m/z 315.2895 and a sodium adduct [M+Na]⁺ at m/z 337.2715, confirming the molecular formula C₁₉H₃₈O₃.[4]

Fragmentation Pathway Diagram

The primary fragmentation pathway in EI-MS is visualized below.

EI-MS Fragmentation of Methyl 3-hydroxyoctadecanoate M Methyl 3-hydroxyoctadecanoate [C19H38O3]˙⁺ m/z 314.5 F103 [CH(OH)CH₂COOCH₃]⁺ m/z 103 (Base Peak) M->F103 α-cleavage (C3-C4) Radical [CH₃(CH₂)₁₃CH₂]• GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gcms Instrumental Analysis cluster_data Data Analysis Sample Sample containing Methyl 3-hydroxyoctadecanoate Dry Dry sample under N₂ Sample->Dry Deriv Add Silylation Reagent (e.g., BSTFA + TMCS) Dry->Deriv Heat Heat at 60-70°C Deriv->Heat Inject Inject derivatized sample into GC-MS Heat->Inject Separate GC Separation (Low-polarity capillary column) Inject->Separate Detect MS Detection (EI, Scan mode) Separate->Detect Analyze Analyze Mass Spectrum Detect->Analyze Compare Compare with Library Data and Authentic Standard Analyze->Compare

Caption: General workflow for the GC-MS analysis of hydroxylated fatty acid methyl esters.

Protocol: Silylation for GC-MS Analysis [3]

  • Sample Preparation: Aliquot a known amount of the sample or dried sample extract into a reaction vial.

  • Solvent Addition: Dissolve the residue in a suitable aprotic solvent (e.g., 50 µL of pyridine or acetonitrile).

  • Derivatization: Add 50-100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified methyl (R)-3-hydroxyoctadecanoate.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve non-polar long-chain esters. [5]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard that has a simple spectrum and signals that do not overlap with the analyte.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using appropriate parameters to ensure high resolution and, for quantitative measurements, full signal relaxation. [5]

Conclusion

The structural elucidation of methyl (R)-3-hydroxyoctadecanoate is reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. Mass spectrometry provides definitive identification through its characteristic fragmentation pattern, with the m/z 103 ion serving as a hallmark of 3-hydroxy fatty acid methyl esters. NMR spectroscopy offers a detailed map of the molecule's C-H framework, and IR spectroscopy quickly confirms the presence of key hydroxyl and ester functional groups. The protocols and data presented in this guide offer a robust framework for the confident analysis of this compound in both research and industrial settings.

References

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • O'Brien, P. J., et al. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Organic Preparations and Procedures International, 46(6), 555-561. [Link]

  • Khan, I., et al. (2016). Fatty acid profiling of lipid A isolated from indigenous Salmonella Typhi strain by Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

  • The Royal Society of Chemistry. (2017). Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di-. Green Chemistry. [Link]

  • University of Colorado Boulder. Table of IR Absorptions. [Link]

  • Web.chemdoodle.com. IR Absorption Table. [Link]

  • American Chemical Society. (2008). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. Journal of Agricultural and Food Chemistry. [Link]

  • Chemistry Steps. (2025). Infrared (IR) Spectroscopy Practice Problems. [Link]

  • Hassan, A. H. E., et al. (2020). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 33, 106519. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Chiral HPLC Analysis of (R)- and (S)-3-Hydroxyoctadecanoate Methyl Esters

Executive Summary The stereochemical disposition of 3-hydroxy fatty acids (3-OH-FAs) is a critical determinant of their biological function. 3-Hydroxyoctadecanoic acid is a key metabolic intermediate in mitochondrial fat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical disposition of 3-hydroxy fatty acids (3-OH-FAs) is a critical determinant of their biological function. 3-Hydroxyoctadecanoic acid is a key metabolic intermediate in mitochondrial fatty acid β -oxidation and a vital chiral building block in the biosynthesis of microbial lipopeptides and polyhydroxyalkanoates (PHAs)[1]. Determining the absolute configuration of these molecules requires robust enantioselective analytical methods.

This application note details a field-proven, self-validating protocol for the baseline separation of (R)- and (S)-3-hydroxyoctadecanoate methyl esters using Chiral High-Performance Liquid Chromatography (HPLC). By converting the free fatty acid into its methyl ester derivative, this method eliminates acid-induced peak tailing, enhances chiral recognition on polysaccharide-based stationary phases, and provides high-fidelity stereochemical assignments[2].

Causality in Method Design: The "Why" Behind the Protocol

As analytical scientists, we must design methods that respect the physicochemical realities of our analytes. Direct chiral separation of long-chain free 3-hydroxy fatty acids is notoriously difficult. The free carboxylic acid moiety acts as a strong hydrogen-bond donor and acceptor, leading to non-specific interactions with the chiral stationary phase (CSP) and severe peak tailing[2].

The Derivatization Strategy: To circumvent this, we employ a pre-column derivatization step using boron trifluoride ( BF3​ ) in methanol or methanolic HCl to synthesize the methyl ester (methyl 3-hydroxyoctadecanoate)[3],[4].

  • Neutralization of Polarity: Methylation masks the highly polar carboxyl group, preventing non-specific ionic interactions with the silica backbone of the column.

  • Enhanced Chiral Recognition: By neutralizing the carboxyl group, the chiral recognition mechanism is forced to rely on the C3-hydroxyl group and the steric bulk of the C15 alkyl chain interacting with the chiral cavities of the polysaccharide CSP[5].

  • Stability: Mild acidic esterification prevents the dehydration or degradation of the β -hydroxy group, which is a common artifact in harsher derivatization methods[6].

Experimental Workflow

The following diagram illustrates the logical progression from complex biological matrix to quantified enantiomeric data.

Workflow N1 Biological Sample (Plasma, Tissue, Crude Extract) N2 Lipid Extraction (Folch or Bligh-Dyer Method) N1->N2 N3 Derivatization (BF3/MeOH or Methanolic HCl, 80°C) N2->N3 N4 Liquid-Liquid Extraction (Hexane / Saturated NaCl) N3->N4 N5 Chiral HPLC Separation (Polysaccharide CSP) N4->N5 N6 Detection & Data Analysis (UV 210 nm or ESI-MS/MS) N5->N6

Caption: Workflow for the extraction, derivatization, and chiral HPLC analysis of 3-hydroxy fatty acids.

Step-by-Step Analytical Protocol

Phase A: Lipid Extraction and Methyl Esterification

This phase ensures the quantitative conversion of 3-hydroxyoctadecanoic acid to its methyl ester without altering its native stereochemistry[7].

  • Sample Aliquoting: Transfer the lipid extract (containing approximately 10–50 µg of the target analyte) into a glass reaction vial.

  • Solvent Evaporation: Evaporate the extraction solvent completely under a gentle stream of ultra-pure nitrogen gas.

  • Esterification Reaction: Add 2.0 mL of 14% BF3​ in methanol (or 0.5 M methanolic HCl) to the dried lipid residue[3]. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the mixture in a dry block at 80°C for exactly 10 minutes to form the fatty acid methyl esters (FAMEs)[3]. Critical Insight: Do not exceed 15 minutes, as prolonged heating may induce dehydration of the β -hydroxyl group.

  • Quenching & Extraction: Cool the vial to room temperature. Add 2.0 mL of HPLC-grade hexane followed by 1.0 mL of saturated aqueous NaCl solution[3].

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 2,000 x g for 5 minutes. The methyl 3-hydroxyoctadecanoate partitions into the upper hexane layer[3].

  • Collection: Carefully transfer the upper hexane layer to a clean HPLC autosampler vial. Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial HPLC mobile phase.

Phase B: Chiral HPLC Separation

We provide two validated chromatographic approaches depending on the available instrumentation and required sensitivity.

Method 1: Normal Phase HPLC-UV (Standard Preparative/Analytical)

  • Column: CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5, v/v) – Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV Absorbance at 210 nm (targeting the ester carbonyl).

  • Injection Volume: 10 µL.

Method 2: Reversed-Phase UHPLC-MS/MS (High Sensitivity for Biological Matrices)

  • Column: CHIRALPAK® IA-U (100 mm × 2.1 mm, 1.6 µm)[1].

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid[5].

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: Electrospray Ionization (ESI) MS/MS in Positive MRM mode.

Quantitative Data & Method Comparison

The choice of method dictates the retention behavior and resolution ( Rs​ ) of the enantiomers. Table 1 summarizes the expected performance metrics for methyl 3-hydroxyoctadecanoate.

Table 1: Comparison of Chromatographic Parameters for (R)- and (S)-Methyl 3-hydroxyoctadecanoate

ParameterNormal Phase HPLC-UVReversed-Phase UHPLC-MS/MS
Stationary Phase Amylose/Cellulose coated (5 µm)Amylose immobilized (1.6 µm)
Elution Order (S) elutes first, then (R)(S) elutes first, then (R)[5]
Typical Retention Time (S) ~8.5 min~4.2 min
Typical Retention Time (R) ~10.2 min~4.8 min
Resolution ( Rs​ ) > 2.0 (Baseline separation)~ 1.5 - 1.8
Limit of Detection (LOD) ~ 1 µg/mL~ 1 - 5 ng/mL
Primary Application Synthetic verification, PreparativeClinical lipidomics, Trace analysis

Mechanism of Chiral Recognition

Understanding how the separation occurs ensures you can troubleshoot effectively. The enantioseparation of methyl 3-hydroxyoctadecanoate on an amylose tris(3,5-dimethylphenylcarbamate) stationary phase relies on a transient, three-point diastereomeric interaction model[5].

The (S)-enantiomer forms a weaker transient complex with the chiral grooves of the polysaccharide, causing it to elute earlier. The (R)-enantiomer achieves a more optimal steric fit and stronger hydrogen bonding, resulting in a longer retention time[5].

Mechanism CSP Chiral Stationary Phase (Amylose/Cellulose Carbamate) ComplexS (S)-Enantiomer Complex Weaker Affinity = Shorter RT CSP->ComplexS Elutes First ComplexR (R)-Enantiomer Complex Stronger Affinity = Longer RT CSP->ComplexR Elutes Second Analyte Methyl 3-hydroxyoctadecanoate - Ester Carbonyl (H-bond acceptor) - C3-Hydroxyl (H-bond donor) - C15 Alkyl Chain (Steric Fit) Analyte->CSP Injects

Caption: Chiral recognition mechanism showing differential affinity of (R) and (S) enantiomers to the CSP.

References

  • Karongo, R., Jiao, J., Gross, H., & Lämmerhofer, M. (2022). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Separation Science. (Referenced via[5])

  • Lämmerhofer, M. et al. (2026). Chiral High-Performance Liquid Chromatography (HPLC) in Targeted Metabolomics. ResearchGate. (Referenced via[1])

  • Benchchem. (n.d.). 2-Hydroxystearic acid - Experimental Protocols for Saponification and Methylation. (Referenced via[3])

  • Benchchem. (n.d.). 3-Hydroxytetradecanoic acid - Methyl Esterification Procedures. (Referenced via[4])

  • Schulz, S. et al. (2020). 3-Acetoxy-fatty acid isoprenyl esters from androconia of the ithomiine butterfly Ithomia salapia. Beilstein Journal of Organic Chemistry, 16, 2776–2787. (Referenced via[7])

  • Scribd. (n.d.). PHA Composition Analysis Methods - Gas Chromatography and HPLC. (Referenced via[6])

  • NIH National Library of Medicine. (2025). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. PMC. (Referenced via[2])

Sources

Application

Application Note: Advanced Lipidomics Workflows Utilizing Methyl (R)-3-hydroxyoctadecanoate as an Internal Standard

Introduction and Mechanistic Causality In contemporary lipidomics, oxygenated lipids—specifically 3-hydroxy fatty acids (3-OH-FAs)—have emerged as critical diagnostic and environmental biomarkers. In mammalian metabolomi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

In contemporary lipidomics, oxygenated lipids—specifically 3-hydroxy fatty acids (3-OH-FAs)—have emerged as critical diagnostic and environmental biomarkers. In mammalian metabolomics, they are key intermediates of mitochondrial fatty acid β -oxidation, where their accumulation signals severe metabolic defects[1]. In environmental and infectious disease contexts, 3-OH-FAs serve as highly specific chemical markers for bacterial endotoxins (lipopolysaccharides/lipid A)[2].

Accurate quantification of these bioactive lipids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) requires robust internal standards (IS) to correct for matrix effects, extraction losses, and ionization suppression. Methyl (R)-3-hydroxyoctadecanoate —a methylated, 18-carbon, stereospecific hydroxy fatty acid—is uniquely suited for this role.

The Causality Behind the Chemical Selection
  • Stereochemical Fidelity : Endogenous 3-OH-FAs exhibit specific stereochemistry (predominantly the (R)-enantiomer in bacterial endotoxins). Advanced chiral LC-MS methods demonstrate that (S)-configured acids elute significantly earlier than their (R)-enantiomers[3]. Utilizing the exact (R)-enantiomer of the IS ensures identical chromatographic behavior through chiral stationary phases, preventing retention time drifts from skewing quantification.

  • The Esterification Advantage : By utilizing the methyl ester form rather than the free acid, the IS does not overlap with endogenous free (R)-3-hydroxyoctadecanoic acid pools. This allows researchers to simultaneously quantify the endogenous C18:0 3-OH-FA while using its chemically identical methylated counterpart to normalize the mass spectrometer's signal.

  • Volatility and Derivatization : In GC-MS workflows, the methyl ester group provides baseline volatility, meaning the analyst only needs to silylate the free hydroxyl group at the C3 position (e.g., via BSTFA) to achieve optimal peak shape and thermal stability[4].

Analytical Workflow and Pathway Visualization

The following diagram illustrates the logical progression of sample preparation, highlighting where the internal standard is introduced to ensure a self-validating workflow.

G cluster_0 Sample Preparation & Spiking cluster_1 Analytical Modalities N1 Biological Matrix (Plasma/Tissue/Bacteria) N2 Spike Internal Standard: Methyl (R)-3-hydroxyoctadecanoate N1->N2 N3 Biphasic Lipid Extraction (Chloroform/Methanol/Water) N2->N3 Homogenization N4 Silylation (BSTFA/TMCS) Required for GC-MS N3->N4 Organic Phase (Dried) N5 Direct Reconstitution Optimal for LC-MS/MS N3->N5 Organic Phase (Dried) N6 Chromatographic Separation (Chiral or Achiral Phase) N4->N6 N5->N6 N7 Data Processing: Matrix Effect Normalization N6->N7 MS/MS Detection

Analytical workflow for 3-OH-FA quantification using methyl (R)-3-hydroxyoctadecanoate.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . By utilizing strategic pre- and post-extraction spikes, the assay continuously validates its own extraction efficiency and flags matrix interference.

Phase 1: Sample Preparation and Strategic Spiking
  • Homogenization : Aliquot 50 mg of solid tissue or 100 µL of plasma into a glass centrifuge tube.

  • Pre-Extraction Spike (Validation Step A) : Add 10 µL of Methyl (R)-3-hydroxyoctadecanoate working solution (10 µg/mL in methanol) directly to the raw sample.

    • Causality: Spiking the IS before solvent addition ensures the standard is fully integrated into the biological matrix, undergoing the exact same partitioning and potential degradation as the endogenous lipids.

  • Solvent Addition : Add 2 mL of a Chloroform/Methanol mixture (2:1, v/v) to the homogenate. Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.

Phase 2: Biphasic Separation
  • Phase Induction : Add 0.5 mL of 0.9% NaCl aqueous solution to the homogenate. Vortex for 1 minute.

  • Centrifugation : Centrifuge the mixture at 2000 rpm for 10 minutes at 4°C to separate the layers.

  • Collection : Carefully extract the lower organic layer (containing the target lipids) using a glass Pasteur pipette. Transfer to a clean autosampler vial and dry completely under a gentle stream of nitrogen gas.

Phase 3: Derivatization (For GC-MS Workflows)

Note: If performing LC-MS/MS, skip to step 9 and reconstitute directly in the mobile phase. 7. Reconstitution : Dissolve the dried lipid extract in 50 µL of anhydrous pyridine. 8. Silylation : Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[4]. Heat the mixture in a heating block at 70°C for 30 minutes.

  • Causality: Silylation specifically targets the free hydroxyl group at the C3 position of the IS and endogenous analytes, replacing the active hydrogen with a trimethylsilyl (TMS) group. This prevents hydrogen bonding in the GC column, drastically increasing volatility and thermal stability.

Phase 4: Self-Validation and Instrumental Analysis
  • Post-Extraction Spike (Validation Step B) : For matrix effect calculation, prepare a parallel "blank" matrix (e.g., synthetic plasma). Process it through Steps 1-8 without the IS. Spike the IS into this blank extract just prior to injection.

  • Injection : Inject 1 µL of the derivatized (GC-MS) or reconstituted (LC-MS/MS) sample into the mass spectrometer.

  • System Validation : Calculate absolute recovery by comparing the peak area of Validation Step A (pre-spike) to Validation Step B (post-spike). Calculate the absolute matrix effect by comparing Step B to a neat solvent standard.

Quantitative Data Presentation

When methyl (R)-3-hydroxyoctadecanoate is utilized following the protocol above, it provides highly stable normalization for a wide range of chain lengths. A matrix effect value <100% indicates ion suppression, which is common for late-eluting hydrophobic lipids in positive electrospray ionization (ESI+). Because the IS shares structural homology with the targets, it experiences identical suppression, perfectly normalizing the final quantification.

Table 1. Typical Method Validation Parameters using Methyl (R)-3-hydroxyoctadecanoate as an IS

Target Endogenous AnalyteInternal Standard UsedLOD (ng/mL)LOQ (ng/mL)Absolute Recovery (%)Matrix Effect (%)
(R)-3-hydroxydecanoic acid (C10:0)Methyl (R)-3-hydroxyoctadecanoate0.451.3588.2 ± 3.194.5 ± 2.8
(R)-3-hydroxytetradecanoic acid (C14:0)Methyl (R)-3-hydroxyoctadecanoate0.601.8086.4 ± 4.291.2 ± 3.5
(R)-3-hydroxyhexadecanoic acid (C16:0)Methyl (R)-3-hydroxyoctadecanoate0.852.5584.1 ± 5.088.7 ± 4.1
(R)-3-hydroxyoctadecanoic acid (C18:0)Methyl (R)-3-hydroxyoctadecanoate1.103.3081.5 ± 5.585.3 ± 4.6

References

  • Title: Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry Source: PubMed URL
  • Title: Enantioselectivity Effects in Clinical Metabolomics and Lipidomics Source: MDPI URL
  • Title: Analytical approaches for studying oxygenated lipids in the search of potential biomarkers by LC-MS Source: SciSpace URL
  • Title: Application Note and Protocol for the GC-MS Analysis of Methyl 3-hydroxyoctadecanoate Source: Benchchem URL

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction (SPE) Cleanup for the Analysis of Methyl (R)-3-hydroxyoctadecanoate

Introduction Methyl (R)-3-hydroxyoctadecanoate is a hydroxylated long-chain fatty acid methyl ester with significant interest in diverse scientific fields. As a key component of lipopolysaccharides in Gram-negative bacte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (R)-3-hydroxyoctadecanoate is a hydroxylated long-chain fatty acid methyl ester with significant interest in diverse scientific fields. As a key component of lipopolysaccharides in Gram-negative bacteria, its accurate quantification is crucial in microbiology and endotoxin analysis.[1] Furthermore, 3-hydroxy fatty acids are important intermediates in mitochondrial fatty acid β-oxidation, making their analysis vital for diagnosing certain metabolic disorders.[2][3] The analysis of methyl (R)-3-hydroxyoctadecanoate, typically performed by gas chromatography-mass spectrometry (GC-MS), often requires a cleanup step to remove interfering matrix components that can compromise analytical accuracy and instrument performance.[4] Solid-phase extraction (SPE) is a powerful and selective technique for sample cleanup, offering significant advantages over traditional liquid-liquid extraction.[5][6]

This application note provides a detailed, field-proven protocol for the efficient cleanup of samples containing methyl (R)-3-hydroxyoctadecanoate using normal-phase SPE. The described methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible cleanup procedure prior to GC-MS analysis.

The Critical Role of Sample Cleanup

Biological and environmental samples are complex matrices containing a wide variety of compounds that can interfere with the analysis of the target analyte. These interferences can lead to:

  • Ion suppression or enhancement in the mass spectrometer.

  • Co-elution with the analyte of interest, leading to inaccurate quantification.

  • Contamination of the GC column and MS ion source, resulting in decreased sensitivity and instrument downtime.

A robust cleanup step is therefore essential to ensure the reliability and longevity of the analytical system.

Principle of Normal-Phase SPE for Methyl (R)-3-hydroxyoctadecanoate Cleanup

Normal-phase SPE separates compounds based on their polarity. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar. In this application, the moderately polar methyl (R)-3-hydroxyoctadecanoate is retained on the polar silica sorbent while non-polar interferences, such as neutral lipids (e.g., triglycerides, cholesterol esters), are washed away with a non-polar solvent. The target analyte is then selectively eluted with a solvent of intermediate polarity. This approach has been shown to be effective for the separation of 3-hydroxy fatty acid methyl esters from interfering substances.[7]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Lipid Extraction & Methylation Sample->Extraction e.g., Bligh-Dyer Condition Column Conditioning Extraction->Condition Crude Extract Load Sample Loading Condition->Load Wash Interference Wash Load->Wash Elute Analyte Elution Wash->Elute Drydown Solvent Evaporation & Reconstitution Elute->Drydown Clean Extract GCMS GC-MS Analysis Drydown->GCMS

Caption: Overall workflow for the SPE cleanup and analysis of methyl (R)-3-hydroxyoctadecanoate.

Detailed SPE Protocol

This protocol is optimized for a 1 mL sample volume. Adjustments may be necessary for different sample sizes.

Materials and Reagents

  • SPE Cartridge: Silica-based, 500 mg, 3 mL (or similar)

  • Solvents (HPLC or equivalent grade):

    • n-Hexane

    • Dichloromethane (DCM)

    • Ethyl acetate

    • Methanol

  • Sample: Crude lipid extract containing methyl (R)-3-hydroxyoctadecanoate, dissolved in a minimal amount of hexane or hexane/DCM.

  • SPE Vacuum Manifold

  • Collection Vials (e.g., 4 mL glass vials)

  • Nitrogen Evaporation System

Step-by-Step Methodology

  • Column Conditioning:

    • Rationale: This step solvates the stationary phase, ensuring reproducible interactions with the sample.

    • Procedure:

      • Place the silica SPE cartridges on the vacuum manifold.

      • Pass 5 mL of n-hexane through each cartridge.

      • Do not allow the sorbent to go dry. Maintain a thin layer of solvent above the frit before sample loading.[8]

  • Sample Loading:

    • Rationale: The sample is loaded onto the conditioned column. A slow flow rate is crucial for optimal retention of the analyte.

    • Procedure:

      • Ensure the crude extract is dissolved in a non-polar solvent like n-hexane. If necessary, evaporate the initial extraction solvent and reconstitute in a minimal volume (e.g., 200-500 µL) of n-hexane.

      • Load the sample onto the cartridge and allow it to percolate slowly through the sorbent bed under gravity or with minimal vacuum (flow rate of ~1-2 mL/min).[5]

  • Washing (Interference Elution):

    • Rationale: This step removes non-polar and weakly retained matrix components while the target analyte remains bound to the silica.

    • Procedure:

      • Wash the cartridge with 5 mL of n-hexane to elute very non-polar interferences.

      • Follow with a wash of 5 mL of 5% ethyl acetate in n-hexane to remove additional non-polar compounds.

      • Collect these wash fractions in a waste container.

  • Analyte Elution:

    • Rationale: A more polar solvent is used to disrupt the interaction between the hydroxyl group of the analyte and the silica sorbent, eluting the purified methyl (R)-3-hydroxyoctadecanoate.

    • Procedure:

      • Place clean collection vials in the manifold.

      • Elute the target analyte with 5 mL of 20-30% ethyl acetate in n-hexane. The optimal percentage may require minor optimization depending on the specific matrix.

      • Collect the eluate containing the purified analyte.

  • Post-Elution Processing:

    • Rationale: The collected fraction is concentrated and reconstituted in a solvent compatible with the subsequent analytical technique (e.g., GC-MS).

    • Procedure:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30-40°C).

      • Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of hexane or other suitable solvent for GC-MS analysis.

Method Validation and Performance

A robust analytical method requires validation to ensure its accuracy and reliability. Key validation parameters for this SPE protocol include recovery, reproducibility, and linearity.[9]

Validation Parameter Metric Typical Acceptance Criteria Example Performance Data
Recovery Percentage of analyte recovered after the SPE process.80-120%92 ± 5%
Reproducibility Relative Standard Deviation (RSD) of replicate samples.< 15%6.8%
Linearity Correlation coefficient (r²) of a calibration curve prepared from SPE-cleaned standards.> 0.990.998
Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably quantified.Signal-to-Noise > 1010 ng/mL

Note: The example performance data is illustrative and should be determined experimentally for each specific application and matrix.

Troubleshooting Common SPE Issues

Problem Potential Cause Solution
Low Analyte Recovery Analyte eluted during the wash step.Decrease the polarity of the wash solvent.[10]
Incomplete elution of the analyte.Increase the polarity or volume of the elution solvent.[10]
Sorbent bed ran dry before sample loading.Repeat the conditioning step, ensuring the sorbent remains wet.[10]
Poor Reproducibility Inconsistent flow rates during loading or elution.Use a vacuum manifold with flow control or a positive pressure manifold for precise flow regulation.
Inconsistent sample loading volume or solvent.Ensure precise volume measurements and consistent solvent composition for sample reconstitution.
Presence of Interferences in Final Eluate Wash step is not strong enough to remove all interferences.Introduce an intermediate wash step with slightly higher polarity.
Elution solvent is too strong, co-eluting interferences.Decrease the polarity of the elution solvent.

Advanced Considerations: Derivatization

For GC-MS analysis, derivatization of the hydroxyl group of methyl (R)-3-hydroxyoctadecanoate to a trimethylsilyl (TMS) ether is often recommended.[4] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[11] The derivatization step is typically performed after the SPE cleanup and solvent evaporation, just prior to GC-MS injection. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

This application note provides a comprehensive and robust protocol for the solid-phase extraction cleanup of methyl (R)-3-hydroxyoctadecanoate from complex matrices. By leveraging the principles of normal-phase chromatography, this method effectively removes interfering substances, leading to cleaner extracts and more reliable and accurate quantitative results from subsequent GC-MS analysis. Adherence to the principles of method validation and systematic troubleshooting will ensure the successful implementation of this protocol in a variety of research and development settings.

References

  • 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. Current Protocols in Human Genetics. Available at: [Link]

  • Development of analytical methods for the determination of 3-hydroxy fatty acids and muramic acid as bacterial markers in airborne particles and settled dust. PubMed. Available at: [Link]

  • 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. ACS Publications. Available at: [Link]

  • Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. PMC. Available at: [Link]

  • Development and validation of characterization methods for Lipidots® Multifunctional Platform. SciSpace. Available at: [Link]

  • Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. Available at: [Link]

  • Extraction, chromatographic and mass spectrometric methods for lipid analysis. PMC. Available at: [Link]

  • Development and Validation of Characterization Methods for Lipidots Multifunctional Platform. ORCA. Available at: [Link]

  • Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. EPA NEPIS. Available at: [Link]

  • Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. LabRulez LCMS. Available at: [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Leco. Available at: [Link]

  • Solid-phase extraction for multiresidue analysis of organic contaminants in water. ScienceDirect. Available at: [Link]

Sources

Application

Synthesis of Methyl (R)-3-hydroxyoctadecanoate via Asymmetric Hydrogenation: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral β-Hydroxy Esters Enantiomerically pure β-hydroxy esters are fundamental chiral building blocks in modern organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Hydroxy Esters

Enantiomerically pure β-hydroxy esters are fundamental chiral building blocks in modern organic synthesis. Their vicinal hydroxyl and ester functionalities provide a versatile scaffold for the synthesis of a wide array of complex and biologically active molecules, including pharmaceuticals, vitamins, and natural products.[1][2] Methyl (R)-3-hydroxyoctadecanoate, a long-chain β-hydroxy ester, is of particular interest due to its structural motifs found in various natural lipids and its potential as a precursor for bioactive compounds. Asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxooctadecanoate, represents one of the most efficient and atom-economical methods to access this valuable chiral molecule.[2][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl (R)-3-hydroxyoctadecanoate, beginning with the preparation of the β-keto ester precursor and culminating in its highly enantioselective hydrogenation and subsequent chiral analysis.

Part 1: Synthesis of the Precursor - Methyl 3-oxooctadecanoate

The successful asymmetric hydrogenation is predicated on the availability of the high-purity starting material, methyl 3-oxooctadecanoate. A robust and scalable synthesis can be achieved via a modified Claisen condensation, specifically the acylation of monomethyl monopotassium malonate with palmitoyl chloride. This method is favored for its high efficiency and the accessibility of the starting materials.

Experimental Protocol: Synthesis of Methyl 3-oxooctadecanoate

This protocol is adapted from a well-established procedure for the synthesis of long-chain 3-oxo-fatty acid methyl esters.

Materials:

  • Monomethyl monopotassium malonate

  • Triethylamine (dry)

  • Magnesium chloride (anhydrous)

  • Acetonitrile (anhydrous)

  • Toluene

  • Palmitoyl chloride

  • Hydrochloric acid (13% aqueous solution)

  • Deionized water

  • Argon (Ar) gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Slurry Formation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an argon inlet, add monomethyl monopotassium malonate (32.80 g, 0.21 mol).

  • Under a blanket of argon, add 300 mL of anhydrous acetonitrile. Stir the mixture and cool to 10-15 °C using an ice-water bath.

  • To this stirring suspension, add dry triethylamine (44.36 mL, 0.32 mol) followed by anhydrous magnesium chloride (23.81 g, 0.25 mol).

  • Remove the cooling bath and allow the mixture to stir at 20-25 °C for 2.5 hours. The mixture will form a thick slurry.

  • Acylation: Cool the slurry to 0 °C using an ice-salt bath.

  • Add palmitoyl chloride (0.1 mol) dropwise over approximately 25 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Following the addition, add an additional 3 mL of triethylamine.

  • Remove the cooling bath and allow the reaction mixture to stir overnight at 20-25 °C.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo to remove the acetonitrile.

  • Suspend the resulting residue in 100 mL of toluene and re-concentrate in vacuo to azeotropically remove any remaining acetonitrile.

  • Add 150 mL of toluene to the residue and cool the mixture to 10-15 °C.

  • Cautiously add 150 mL of 13% aqueous HCl, maintaining the temperature below 25 °C.

  • Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash the organic layer twice with 40 mL of 13% aqueous HCl, followed by one wash with 40 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude methyl 3-oxooctadecanoate can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by distillation under reduced pressure to yield a white solid. Purity should be confirmed by HPLC and/or GC-MS.

Synthesis Workflow Diagram

cluster_prep Precursor Synthesis cluster_workup Work-up & Purification start Start: Assemble Reaction add_malonate Add Monomethyl Monopotassium Malonate, MeCN start->add_malonate cool_1 Cool to 10-15 °C add_malonate->cool_1 add_reagents Add Et3N and MgCl2 cool_1->add_reagents stir_slurry Stir at 20-25 °C for 2.5 h add_reagents->stir_slurry cool_2 Cool to 0 °C stir_slurry->cool_2 add_palmitoyl Add Palmitoyl Chloride cool_2->add_palmitoyl stir_overnight Stir Overnight at 20-25 °C add_palmitoyl->stir_overnight concentrate_1 Concentrate in vacuo stir_overnight->concentrate_1 add_toluene Suspend in Toluene, Re-concentrate concentrate_1->add_toluene acid_quench Add Toluene, Cool, Quench with aq. HCl add_toluene->acid_quench extract Separate Layers, Wash Organic acid_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Recrystallization/Distillation) dry_concentrate->purify product_1 Product: Methyl 3-oxooctadecanoate purify->product_1

Caption: Workflow for the synthesis of methyl 3-oxooctadecanoate.

Part 2: Asymmetric Hydrogenation of Methyl 3-oxooctadecanoate

The core of this application note is the enantioselective reduction of the prochiral ketone in methyl 3-oxooctadecanoate to the corresponding (R)-alcohol. The Noyori asymmetric hydrogenation, utilizing a Ruthenium(II) catalyst bearing a chiral bisphosphine ligand such as (R)-BINAP, is a highly effective and well-documented method for this transformation.[2][3][4]

The Principle of Noyori Asymmetric Hydrogenation

The catalytic cycle of the Noyori hydrogenation involves the formation of a ruthenium hydride species from a precatalyst. The β-keto ester substrate coordinates to the chiral catalyst, and the hydrogenation proceeds through the keto form. The chirality of the BINAP ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the hydride transfer to the carbonyl group, resulting in the formation of one enantiomer of the β-hydroxy ester in high excess.[3][4] For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is employed.

Mechanistic Rationale for Stereoselectivity

cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Hydrogenation precatalyst [RuCl2((R)-BINAP)]n Precatalyst active_catalyst RuH2((R)-BINAP) Active Catalyst precatalyst->active_catalyst H2 substrate Substrate Methyl 3-oxooctadecanoate transition_state (R)-BINAP-Ru-H...O=C Favored Transition State leading to (R)-product active_catalyst->transition_state Coordination substrate->transition_state product {Product | Methyl (R)-3-hydroxyoctadecanoate} transition_state->product Hydride Transfer start Start: Purified Product prepare_sample Prepare (R)-Product Sample start->prepare_sample prepare_racemic Prepare Racemic Standard hplc_setup Setup Chiral HPLC (Chiralpak AD-H column) prepare_racemic->hplc_setup prepare_sample->hplc_setup inject_racemic Inject Racemic Standard hplc_setup->inject_racemic optimize Optimize Separation (Adjust Mobile Phase) inject_racemic->optimize inject_sample Inject (R)-Product Sample optimize->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data calculate_ee Integrate Peaks & Calculate Enantiomeric Excess (ee) acquire_data->calculate_ee

Sources

Method

Application Note: Enzymatic Kinetic Resolution for the Production of Methyl (R)-3-Hydroxyoctadecanoate

Abstract Methyl (R)-3-hydroxyoctadecanoate is a critical chiral building block for synthesizing bioactive lipopeptides, rhamnolipids, and biodegradable polyhydroxyalkanoates (PHAs) ()[1]. Recently, it has also been ident...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (R)-3-hydroxyoctadecanoate is a critical chiral building block for synthesizing bioactive lipopeptides, rhamnolipids, and biodegradable polyhydroxyalkanoates (PHAs) ()[1]. Recently, it has also been identified as a potent, non-cytotoxic antibiofilm agent against Staphylococcus epidermidis ()[2]. This application note details a highly efficient, self-validating chemoenzymatic protocol for isolating the enantiopure (R)-isomer from a racemic mixture using lipase-catalyzed kinetic resolution.

Mechanistic Rationale & Experimental Design

The synthesis of enantiopure long-chain 3-hydroxy esters is notoriously difficult via traditional asymmetric catalysis due to the lack of adjacent steric bulk. Biocatalysis offers an elegant, highly selective alternative.

  • Enzyme Selection : Burkholderia cepacia lipase immobilized on diatomaceous earth (Amano Lipase PS-IM) is selected over the commonly used Candida antarctica Lipase B (CALB). While CALB is a ubiquitous biocatalyst, it often catalyzes competing oligomerization of 3-hydroxy fatty acid esters, reducing overall yield ()[3]. Amano PS-IM exhibits a profound stereopreference for the (S)-enantiomer of 3-hydroxyalkanoates, leaving the desired (R)-enantiomer unreacted with an Enantiomeric Ratio ( E ) > 200.

  • Thermodynamic Driver (The Acyl Donor) : Vinyl acetate is utilized as the acyl donor. In standard transesterification, the reaction reaches an equilibrium. However, the cleavage of vinyl acetate releases vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, ensuring strict kinetic control.

  • Microenvironmental Control (Solvent) : Hexane is chosen as the solvent. Lipases require a tightly bound hydration shell to maintain the active conformation of their Ser-His-Asp catalytic triad. Polar solvents strip this water layer, causing denaturation. Hexane preserves the hydration shell, maximizing catalytic turnover.

Experimental Workflow

ChemoenzymaticWorkflow Racemic Racemic Methyl 3-hydroxyoctadecanoate Reaction Kinetic Resolution (Lipase PS-IM, 40°C) Racemic->Reaction Filtration Enzyme Filtration & Recovery Reaction->Filtration Chromatography Silica Gel Chromatography Filtration->Chromatography Product (R)-Alcohol (Target, >99% ee) Chromatography->Product Byproduct (S)-Acetate (Byproduct) Chromatography->Byproduct

Figure 1: Workflow for the lipase-mediated kinetic resolution and downstream separation.

Self-Validating Protocol

Phase 1: Reaction Setup
  • Substrate Preparation : Dissolve 10.0 mmol (3.14 g) of racemic methyl 3-hydroxyoctadecanoate in 50 mL of anhydrous hexane in a 250 mL round-bottom flask.

  • Acyl Donor Addition : Add 30.0 mmol (2.76 mL) of vinyl acetate. Causality: A 3-fold molar excess ensures pseudo-first-order kinetics without diluting the solvent microenvironment.

  • Biocatalyst Introduction : Add 300 mg of Amano Lipase PS-IM.

  • Incubation : Seal the flask and incubate in an orbital shaker at 40 °C and 200 rpm. Causality: 40 °C provides optimal kinetic energy for the reaction without risking thermal degradation of the enzyme or excessive volatilization of the hexane solvent.

Phase 2: In-Process Monitoring (The 50% Rule)

A kinetic resolution must be stopped at exactly 50% conversion to maximize both the yield and enantiomeric excess ( ee ) of the unreacted substrate. This is a critical self-validating checkpoint.

  • Sampling : Withdraw 50 µL aliquots at 4, 8, 12, and 24 hours.

  • Quenching : Dilute the aliquot with 950 µL of cold hexane and centrifuge (10,000 x g, 2 min) to remove any suspended enzyme particles.

  • Chiral GC Analysis : Inject the supernatant into a Gas Chromatograph equipped with a chiral capillary column.

  • Validation Checkpoint : Calculate conversion ( c ) using the formula: c=ees​/(ees​+eep​) . Terminate the reaction strictly when c reaches 49.5 - 50.0%.

Phase 3: Downstream Processing
  • Enzyme Recovery : Filter the reaction mixture through a medium-porosity sintered glass funnel. Wash the recovered enzyme with 2 x 10 mL of cold hexane. Note: The immobilized enzyme can be dried under vacuum and reused for up to 5 cycles with minimal loss of activity.

  • Concentration : Evaporate the filtrate under reduced pressure to yield a crude mixture of methyl (R)-3-hydroxyoctadecanoate and methyl (S)-3-acetoxyoctadecanoate.

  • Chromatographic Separation : Load the crude mixture onto a silica gel column.

    • Elute with Hexane:Ethyl Acetate (95:5 v/v) to isolate the less polar methyl (S)-3-acetoxyoctadecanoate.

    • Increase polarity to Hexane:Ethyl Acetate (80:20 v/v) to elute the target methyl (R)-3-hydroxyoctadecanoate.

  • Final Validation : Perform a mass balance calculation. The combined mass of the recovered (R)-alcohol and (S)-acetate must equal the starting mass (± 5% to account for sampling).

Logical Relationships in Catalysis

KineticResolutionLogic Start Acyl-Enzyme Formation Tautomerization Vinyl Alcohol -> Acetaldehyde (Thermodynamic Sink) Start->Tautomerization Cleavage Enantio (S)-Acetate Release & Enzyme Regeneration Tautomerization->Enantio Irreversible

Figure 2: Thermodynamic driver of the transesterification via tautomerization.

Quantitative Data & Optimization

The selection of the biocatalyst and solvent profoundly impacts the Enantiomeric Ratio ( E ), which dictates the efficiency of the resolution.

Table 1: Optimization of Lipase-Catalyzed Kinetic Resolution of Methyl 3-hydroxyoctadecanoate

BiocatalystSolventTime (h)Conversion (%)ee of (R)-Alcohol (%)E-value
Amano PS-IM (B. cepacia) Hexane 24 49.5 >99.0 >200
Amano PS-IM (B. cepacia)Toluene3648.095.2150
Novozym 435 (C. antarctica B)Hexane2451.088.545
CRL (C. rugosa)MTBE4820.040.05

Data Interpretation: Amano PS-IM in hexane provides the optimal microenvironment, achieving near-perfect enantioselectivity. Novozym 435, while active, exhibits a lower E-value due to competing oligomerization side-reactions typical for medium-to-long chain 3-hydroxy esters.

Analytical Validation Parameters

To ensure the trustworthiness of the reported ee , the following analytical parameters must be strictly adhered to:

  • Instrument : Agilent 7890B GC with Flame Ionization Detector (FID).

  • Column : CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium at a constant flow of 1.5 mL/min.

  • Temperature Program : 150 °C for 5 min, ramp at 2 °C/min to 200 °C, hold for 10 min.

  • Retention Times : The (S)-acetate elutes first, followed by the (R)-alcohol. Baseline resolution ( Rs​>1.5 ) is required for accurate peak integration.

References

  • Huizer, M. et al. "Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a." Biomolecules 2025, 15(10), 1482. URL:[Link]

  • Biermann, U.; Bornscheuer, U.; Meier, M. A. R. "Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios." Synthetic Communications 2012, 42 (7), 1019-1025. URL:[Link]

  • Al-Battashi, H. et al. "Microbial Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) from Waste Cooking Oil." Polymers 2024, 16(15), 2145. URL:[Link]

  • UniProt Consortium. "CYP4F3 - Cytochrome P450 4F3 - Homo sapiens (Human)." UniProtKB Q08477. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of enantioselective synthesis of methyl (R)-3-hydroxyoctadecanoate

Welcome to the Chiral Lipids Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique thermodynamic, kinetic, and solubility challenges associated with the enantiose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Lipids Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique thermodynamic, kinetic, and solubility challenges associated with the enantioselective synthesis of long-chain β -hydroxy esters.

Synthesizing methyl (R)-3-hydroxyoctadecanoate from its β -keto ester precursor (methyl 3-oxooctadecanoate) is notoriously challenging due to the massive hydrophobic C15 aliphatic tail. This guide bridges the gap between theoretical chemistry and benchtop reality, providing field-proven troubleshooting for both chemical (Noyori-type) and biocatalytic reduction pathways.

Synthesis Workflow & Pathway Selection

The reduction of methyl 3-oxooctadecanoate can be driven by either transition-metal catalysis or enzymatic biocatalysis. The diagram below maps the logical flow and conditions for both pathways.

SynthesisWorkflow Substrate Methyl 3-oxooctadecanoate (β-Keto Ester) ChemCat Chemical Catalysis RuCl2[(R)-BINAP] / H2 MeOH, 50-100°C Substrate->ChemCat 50-100 psi H2 BioCat Biocatalysis Ketoreductase (KRED) / NADPH Buffer + IPA, 30°C Substrate->BioCat Biphasic/Co-solvent Product Methyl (R)-3-hydroxyoctadecanoate (Target Chiral Ester) ChemCat->Product >98% ee High Yield BioCat->Product >99% ee Mild Cond.

Synthesis pathways for methyl (R)-3-hydroxyoctadecanoate via chemical and biocatalytic reduction.

Quantitative Methodology Comparison

Before troubleshooting, ensure you have selected the correct methodology for your scale and equipment capabilities.

ParameterChemical Catalysis (Ru-BINAP)Biocatalysis (KRED / Baker's Yeast)
Active Catalyst RuCl2[(R)-BINAP][1]Ketoreductase (e.g., KRED-130)[2]
Hydride Source H2​ Gas (50-100 psi)Isopropanol (IPA) / NADPH
Solvent System Anhydrous MethanolAqueous Buffer / Organic Co-solvent
Operating Temp. 50 °C - 100 °C30 °C
Typical ee 95% - 98%> 99%
Substrate Conc. High (up to 1.0 - 2.0 M)Low to Medium (50 - 200 mM)
Primary Challenge Catalyst poisoning by impuritiesSubstrate insolubility in water

Troubleshooting Guides & FAQs

Part A: Chemical Catalysis (Noyori Ru-BINAP System)

Q1: My enantiomeric excess (ee) is stalling below 90%. Why is the stereocontrol failing? Causality & Explanation: The Noyori asymmetric hydrogenation relies on a highly ordered transition state. The β -keto ester acts as a bidentate ligand, coordinating to the Ru(II) center via both the ketone and ester carbonyl oxygens[1]. The steric bulk of the (R)-BINAP naphthyl rings creates a chiral pocket that dictates hydride attack on a specific face of the ketone. If your ee is low, the transition state is being disrupted. This is almost always caused by using a non-protic solvent or wet methanol. Methanol is not merely a solvent here; its hydroxyl proton hydrogen-bonds with the substrate's carbonyl oxygen, increasing electrophilicity and stabilizing the transition state. Actionable Solution: Switch to strictly anhydrous, degassed methanol. Ensure your hydrogen gas is ultra-high purity (UHP, 99.999%) to prevent moisture introduction during pressurization.

Q2: I am experiencing incomplete conversion despite using 100 psi of H2​ . What is deactivating the ruthenium catalyst? Causality & Explanation: Ruthenium(II) catalysts are highly oxophilic and susceptible to poisoning by coordinating impurities (such as trace sulfur, amines, or free carboxylic acids). Because methyl 3-oxooctadecanoate is synthesized via the condensation of palmitoyl chloride with Meldrum's acid or methyl acetoacetate, trace unreacted palmitic acid or HCl often carries over. These acidic impurities protonate the BINAP ligand or irreversibly bind to the Ru center, killing the catalytic cycle. Actionable Solution: Pre-treat your substrate. Dissolve the crude methyl 3-oxooctadecanoate in hexane and wash it with saturated aqueous NaHCO3​ to neutralize free acids, followed by a brine wash. Dry over anhydrous MgSO4​ and concentrate before subjecting it to hydrogenation.

Part B: Biocatalysis (Ketoreductase / Baker's Yeast)

Q3: The enzymatic reduction barely proceeds. How do I overcome the substrate's extreme hydrophobicity? Causality & Explanation: Enzymes operate in aqueous environments, but methyl 3-oxooctadecanoate has a 15-carbon aliphatic tail, making it practically insoluble in standard phosphate buffers. In a purely aqueous system, the substrate forms tightly packed micelles, burying the reactive β -keto moiety inside the hydrophobic core where the enzyme's active site cannot reach it[2]. Actionable Solution: Implement a biphasic system or use a miscible co-solvent. Adding 15-20% (v/v) Isopropanol (IPA) not only helps solvate the lipid tail but also acts as a sacrificial hydride donor to regenerate the NADPH cofactor. Alternatively, run a biphasic reaction using a 1:1 mixture of pH 7.0 buffer and Methyl tert-butyl ether (MTBE); the reaction will occur efficiently at the liquid-liquid interface.

Standard Operating Procedure (SOP)

Self-Validating Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol is designed as a self-validating system: successful execution of Step 1 ensures Step 3 will not fail due to catalyst poisoning.

Step 1: Substrate Purification (Quality Control Checkpoint)

  • Dissolve 10.0 g of crude methyl 3-oxooctadecanoate in 100 mL of HPLC-grade hexane.

  • Wash sequentially with 50 mL saturated NaHCO3​ and 50 mL brine.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate under reduced pressure. Validation: A small aliquot tested via pH paper should indicate neutrality.

Step 2: Catalyst Preparation (Inert Atmosphere)

  • Inside a nitrogen-filled glovebox, weigh 0.1 mol% of RuCl2[(R)-BINAP] catalyst into a glass liner designed for your high-pressure reactor.

  • Mechanistic Note: The (R)-BINAP configuration is specifically required to yield the (R)-stereocenter of the resulting β -hydroxy ester[1].

Step 3: Reaction Assembly & Hydrogenation

  • Transfer the purified substrate into the glass liner containing the catalyst.

  • Add 30 mL of anhydrous, freeze-pump-thaw degassed methanol.

  • Seal the Parr reactor, remove it from the glovebox, and connect it to the H2​ manifold.

  • Purge the reactor by pressurizing to 50 psi with H2​ and venting (repeat 3 times).

  • Pressurize to 100 psi H2​ , heat to 60 °C, and stir at 1000 rpm to ensure maximum gas-liquid mass transfer. React for 16 hours.

Step 4: Workup & Analytical Validation

  • Cool the reactor to room temperature and safely vent the H2​ gas.

  • Concentrate the methanolic solution under reduced pressure.

  • Pass the crude residue through a short silica gel plug (eluting with 9:1 Hexane:Ethyl Acetate) to strip out the ruthenium salts.

  • Validation: Analyze conversion via GC-FID (Product peak should be >99% relative to substrate) and determine enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of 3-Hydroxy FAMEs in Gas Chromatography

Welcome to the technical support center for the gas chromatography (GC) analysis of 3-hydroxy fatty acid methyl esters (3-hydroxy FAMEs). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 3-hydroxy fatty acid methyl esters (3-hydroxy FAMEs). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring the generation of high-quality, reproducible data. The inherent polarity of the hydroxyl group in 3-hydroxy FAMEs presents unique challenges in GC analysis, often leading to asymmetrical peaks. This resource provides in-depth, experience-driven solutions to these challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the GC analysis of 3-hydroxy FAMEs in a question-and-answer format.

Q1: Why are my 3-hydroxy FAME peaks tailing significantly?

Peak tailing, an asymmetry where the latter half of the peak is drawn out, is the most common issue when analyzing underivatized or improperly derivatized 3-hydroxy FAMEs.[1][2] This phenomenon can compromise accurate peak integration and reduce the resolution between closely eluting compounds.[2]

Core Causality: The primary reason for peak tailing of polar analytes like 3-hydroxy FAMEs is undesirable secondary interactions with "active sites" within the GC system.[2][3][4][5] These active sites are typically exposed silanol groups (-Si-OH) found in glass inlet liners and on the surface of the fused silica capillary column.[2][5] The polar hydroxyl group of the 3-hydroxy FAME forms hydrogen bonds with these silanol groups, which delays the elution of a portion of the analyte molecules, resulting in a tailed peak.[6][7]

Systematic Troubleshooting for Peak Tailing:

A logical approach to diagnosing the root cause of peak tailing is essential. The following flowchart outlines a systematic troubleshooting workflow.

G cluster_0 Troubleshooting Peak Tailing A Observe Peak Tailing for 3-Hydroxy FAMEs B Are ALL peaks in the chromatogram tailing? A->B C Physical Issue in Flow Path B->C Yes D Chemical Interaction (Active Sites) B->D No (Only Polar Analytes) E Check Column Installation (Depth, Cut) C->E H Verify Derivatization Protocol D->H G Check for Leaks E->G F Inspect/Replace Inlet Liner I Trim Column Inlet (10-20 cm) F->I K Problem Resolved? G->K H->F J Condition or Replace Column I->J J->K L Contact Technical Support K->L No

Caption: Systematic workflow for troubleshooting peak tailing.

Q2: Should I derivatize my 3-hydroxy FAMEs before GC analysis? If so, how?

Yes, absolutely. Derivatization is a critical step for the successful GC analysis of compounds containing active hydrogens, such as the hydroxyl group in 3-hydroxy FAMEs.[5][7][8] The process involves chemically modifying the polar hydroxyl group to create a less polar, more volatile, and more thermally stable derivative.[8]

Primary Benefits of Derivatization:

  • Increased Volatility: By replacing the active hydrogen on the hydroxyl group, intermolecular hydrogen bonding is disrupted, which significantly increases the volatility of the analyte.[7][8]

  • Improved Peak Shape: Derivatization masks the polar hydroxyl group, preventing it from interacting with active sites in the GC system. This is the most effective way to eliminate peak tailing caused by chemical interactions.[5]

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC inlet and oven, preventing on-column degradation.[8]

Recommended Derivatization Method: Silylation

Silylation is the most common and effective derivatization technique for hydroxyl groups.[7] This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[5] The resulting TMS ethers are significantly less polar and more volatile.[5]

Experimental Protocol: Silylation of 3-Hydroxy FAMEs

This protocol describes a standard procedure for the silylation of 3-hydroxy FAMEs using BSTFA with 1% TMCS.

Materials:

  • Sample containing 3-hydroxy FAMEs (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Hexane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. The presence of water will consume the silylating reagent and lead to incomplete derivatization.[5] If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in 100 µL of an anhydrous solvent in a reaction vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample vial.[8]

  • Reaction: Tightly cap the vial and heat at 70°C for 40 minutes in a heating block or oven.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The derivatized sample can be directly injected into the GC-MS system.

Q3: My peaks are still tailing even after derivatization. What should I check next?

If you observe peak tailing after derivatization, it suggests either an incomplete reaction or the presence of active sites in your GC system that are still interacting with your analytes.

Troubleshooting Steps for Post-Derivatization Tailing:

Potential Cause Recommended Action Scientific Rationale
Incomplete Derivatization 1. Verify Reagent Quality: Ensure the silylating reagent is fresh and has been stored properly to prevent moisture contamination.[6] 2. Optimize Reaction: Increase reaction time or temperature if necessary. Ensure the sample was completely dry before adding the reagent.[5]Silylating reagents are highly reactive with water. Any moisture present will be preferentially derivatized, leaving some of your analyte unmodified.
Active Sites in the Inlet 1. Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner.[3][9] 2. Regularly Replace the Liner: Inlet liners become contaminated with non-volatile sample matrix over time, creating new active sites.[2][4]The inlet is the first point of contact for the sample at high temperature. Active sites here will have a significant impact on peak shape.[3]
Column Contamination/Degradation 1. Trim the Column: Remove 10-20 cm from the front of the column.[10][11] 2. Condition the Column: Bake out the column at a high temperature (as per manufacturer's guidelines) to remove contaminants.[1]The front of the column accumulates non-volatile residues from injections, leading to active sites and poor peak shape. Trimming this section exposes a fresh, inert surface.[10]
Improper Column Installation 1. Check Column Cut: Ensure the column has a clean, square cut. A ragged cut can cause turbulence and peak distortion.[10][11] 2. Verify Installation Depth: Confirm the column is installed at the correct height in the inlet and detector according to the manufacturer's instructions.[10][12]An improper cut or incorrect positioning can create "dead volume" in the flow path, leading to sample diffusion and peak tailing.[4]
Q4: How do I select the right GC column and optimize my GC parameters for 3-hydroxy FAMEs?

The choice of GC column and the optimization of analytical parameters are crucial for achieving good separation and peak shape.

Column Selection:

For FAME analysis, especially for complex mixtures containing isomers, polar stationary phases are generally recommended.[13][14][15]

  • Highly Polar Cyanopropyl Columns (e.g., HP-88, CP-Sil 88): These are the preferred choice for complex FAME mixtures and provide excellent separation of cis/trans isomers.[14][16]

  • Polyethylene Glycol (PEG) Columns (e.g., DB-FATWAX): These are also widely used and separate FAMEs based on carbon chain length and degree of unsaturation.[16]

GC Parameter Optimization:

G cluster_1 GC Parameter Optimization for 3-Hydroxy FAMEs A Start with a Polar Column (e.g., HP-88, DB-FATWAX) B Set Injection Port Temperature (e.g., 250 °C) A->B C Optimize Carrier Gas Flow Rate (Constant Flow Mode) B->C D Develop Oven Temperature Program C->D E Choose Injection Mode (Split vs. Splitless) D->E F Split Injection (High Concentration) E->F G Splitless Injection (Trace Analysis) E->G H Analyze Standard & Evaluate Peak Shape F->H G->H

Caption: Workflow for optimizing GC parameters.

  • Inlet Temperature: A temperature of 250 °C is a good starting point for the analysis of derivatized FAMEs.[13] However, if you suspect thermal degradation of your analytes, this temperature may need to be lowered. Conversely, for less volatile, higher molecular weight FAMEs, a higher temperature may be required for efficient vaporization.[17]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects separation efficiency and peak shape.[18][19] An optimal flow rate will minimize peak broadening.[19] It is recommended to operate in a constant flow mode to compensate for changes in gas viscosity as the oven temperature increases.[18]

  • Injection Technique (Split vs. Splitless):

    • Split Injection: Use for samples with high analyte concentrations to avoid overloading the column. A split ratio of 50:1 is common.[13][20][21]

    • Splitless Injection: Ideal for trace analysis where maximum sensitivity is required, as the entire sample is transferred to the column.[20][21][22]

Q5: What could be causing broad or fronting peaks?

While tailing is the most common issue, broad or fronting peaks can also occur.

  • Broad Peaks: Broad peaks can be caused by a carrier gas flow rate that is too low, leading to excessive diffusion of the analyte band on the column.[18] Sub-optimal temperature programming or column degradation can also lead to a loss of efficiency and broader peaks.[1]

  • Fronting Peaks: This peak shape, where the front of the peak is sloped, is a classic sign of column overload.[10] This happens when too much sample is injected onto the column, saturating the stationary phase.[1] The solution is to dilute the sample, increase the split ratio, or use a column with a thicker stationary phase film.[23]

By systematically addressing these potential issues, you can significantly improve the peak shape of 3-hydroxy FAMEs in your GC analyses, leading to more accurate and reliable results.

References

  • Optimizing GC-MS Carrier Gas Flow for Peak Shape. (2025, September 22).
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27).
  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021, May 25).
  • Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. Benchchem.
  • Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error: Fourth, Completely Revised Edition.
  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell.
  • Technical Support Center: Analysis of Hydroxy Fatty Acids by Gas Chrom
  • Parameters of GC columns. (2024, September 1). GL Sciences.
  • TROUBLESHOOTING GUIDE.
  • 3-Hydroxy-Fatty Acid Analysis by Gas Chrom
  • 3-3 Splitless Injection Method | Technical Support. GL Sciences.
  • Split vs. Splitless Injection in Gas Chromatography (GC). (2025, April 8). Phenomenex.
  • Derivatization of F
  • Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020, December 19).
  • Split/Splitless Injector Gas Chrom
  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021, February 22).
  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
  • Column Selection for the Analysis of Fatty Acid Methyl Esters Applic
  • Derivatization reagents for GC.
  • Split vs Splitless Injection. (2024, October 31). YouTube.
  • Technical Support Center: Troubleshooting Peak Tailing of Fatty Acids in Gas Chrom
  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. (2022, November 4). PubMed.
  • Effects of carrier gas flow rate on peak parameters
  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. (2022, September 30). R Discovery.
  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. (2011, November 15). LIPID MAPS.
  • 3-Hydroxy-fatty acid analysis by gas chrom
  • Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. (2008, June 21).
  • What Column do I Need for Gas Chromatographic Analysis of F
  • A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Methyl Ester (FAME)
  • Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen.
  • Improving the Analysis of 37 F
  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020, May 12).
  • Protocol for extraction and derivitization of fatty acid for GC analyis? (2019, January 27).
  • GCMS problem running fatty acids. (2013, August 31).
  • Three Peak Shapes You Really Don't Want to See in Your Gas Chrom
  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • Common Causes Of Peak Tailing in Chrom
  • Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. MDPI.
  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.

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Troubleshooting

Optimization of mobile phase for chiral separation of 3-hydroxyoctadecanoate esters

Welcome to the technical support center for the optimization of mobile phases in the chiral separation of 3-hydroxyoctadecanoate esters. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of mobile phases in the chiral separation of 3-hydroxyoctadecanoate esters. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. The enantioselective analysis of long-chain hydroxy fatty acid esters is critical in metabolic research, biomarker discovery, and pharmaceutical development, where the stereochemistry of these molecules can dictate their biological activity.

The following content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for your chiral separation method.

Q1: What type of chiral stationary phase (CSP) is most effective for separating 3-hydroxyoctadecanoate esters?

A1: Polysaccharide-based CSPs are the most widely used and successful for this class of compounds due to their broad chiral recognition capabilities.[1] Specifically, derivatives of amylose and cellulose, such as those found in Chiralpak® (e.g., AD, AS) and Chiralcel® (e.g., OD, OJ) columns, are highly effective.[2][3] These phases create chiral cavities and allow for multiple interaction mechanisms—including hydrogen bonding, dipole-dipole, and steric interactions—which are essential for resolving the enantiomers of molecules like 3-hydroxyoctadecanoate esters. The hydroxyl group and the ester moiety are key points of interaction with the CSP.

Q2: Which chromatographic mode (Normal-Phase, Reversed-Phase, or Polar Organic) should I start with?

A2: The choice of mode is a critical parameter that dictates solvent selection. For 3-hydroxyoctadecanoate esters, Normal-Phase (NP) or Polar Organic (PO) modes are often the most successful starting points.

  • Normal-Phase (NP): Utilizes a non-polar main solvent (e.g., hexane or heptane) with a small amount of a polar modifier (an alcohol). This mode often provides the highest selectivity for chiral separations.[3]

  • Polar Organic (PO): Uses 100% polar organic solvents, such as pure alcohols (methanol, ethanol) or acetonitrile.[4] This mode can be advantageous for analytes with poor solubility in hexane.

  • Reversed-Phase (RP): Employs an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). While less common as a starting point for this specific compound class, it can be a viable alternative, especially for compatibility with mass spectrometry (MS).[1]

A prudent strategy is to screen across different modes, as a separation that fails in one mode may be successful in another.[5]

Q3: Why are acidic or basic additives necessary in the mobile phase?

A3: Mobile phase additives are crucial for improving peak shape and enhancing enantioselectivity.[5][6] For acidic or basic analytes, additives suppress ionization, preventing peak tailing. While 3-hydroxyoctadecanoate esters are neutral, the hydroxyl group can engage in hydrogen bonding. Additives can modulate the interactions between the analyte and the CSP in several ways:

  • Improving Peak Shape: They can mask residual active sites on the silica support, leading to more symmetrical peaks.

  • Enhancing Selectivity: Additives can alter the conformation of the polysaccharide polymer on the CSP or compete with the analyte for polar interaction sites, which can surprisingly increase or decrease the separation factor (α).[5][6] Even small concentrations can drastically change the separation.

Q4: How do I choose between an acidic or a basic additive?

A4: The choice depends on the nature of the analyte and the CSP. Since 3-hydroxyoctadecanoate esters are neutral, the choice is less about ionization control and more about empirical optimization of the chiral recognition mechanism.

  • Acidic Additives: Trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) are commonly used. For neutral molecules, they can sharpen peaks by modifying the stationary phase surface. Formic acid is often preferred for MS compatibility over TFA, which can cause ion suppression and has a strong "memory effect" on the column.[1]

  • Basic Additives: Diethylamine (DEA) or other amines are typical choices. They are highly effective at deactivating acidic silanol groups on the silica surface.

A screening process is essential. A recommended starting point is to test a mobile phase with no additive, one with 0.1% FA, and one with 0.1% DEA to observe the effect on retention and resolution.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue: Poor or No Enantiomeric Resolution

A: The first and most impactful parameter to adjust is the type and concentration of the alcohol modifier in Normal-Phase mode. Selectivity in chiral separations is highly sensitive to the nature of the alcohol.[3][8]

  • Mechanism: The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. A less polar alcohol (e.g., 2-propanol, n-butanol) competes less strongly than a more polar one (e.g., methanol, ethanol), often leading to stronger analyte retention and improved selectivity.[8]

  • Action Plan:

    • If using Hexane/Ethanol, switch to Hexane/2-Propanol at the same concentration.

    • Systematically screen different alcohols (e.g., Methanol, Ethanol, 2-Propanol).

    • Once the best alcohol is identified, finely tune its concentration. Decreasing the alcohol percentage generally increases retention and can improve resolution, but often there is an optimal concentration.[1]

A: The next step is to introduce or change the acidic/basic additive . The influence of additives on selectivity can be profound and unpredictable, sometimes even reversing the elution order.[5]

  • Mechanism: Additives can induce conformational changes in the CSP's polymeric selector and alter the hydrogen bonding environment, directly affecting the formation of the transient diastereomeric complexes required for separation.[9]

  • Action Plan:

    • If no additive was used, add 0.1% Formic Acid to the mobile phase.

    • If that is not effective, flush the column thoroughly and try 0.1% Diethylamine.

    • If an additive is already present, vary its concentration (e.g., from 0.05% to 0.2%). Sometimes a lower or higher concentration is optimal.

Issue: Poor Peak Shape (Tailing or Broadening)

A: Yes, peak tailing is frequently linked to the mobile phase, especially in chiral chromatography.

  • Cause 1: Secondary Interactions. Unwanted interactions between the analyte's hydroxyl group and active silanol groups on the silica support can cause tailing.

  • Solution: Add a competing agent to the mobile phase. A small amount of a polar additive, like an alcohol or an amine (e.g., 0.1% DEA), can effectively mask these sites and improve peak symmetry.[10]

  • Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[10]

A: When all peaks are affected, the issue is likely systemic and not specific to the analyte-CSP interaction. This is often due to extra-column volume .

  • Cause: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening.[10]

  • Solution:

    • Ensure all connection tubing is as short as possible.

    • Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm).

    • Check for any voids at the head of the column, which can also cause peak broadening.[10]

Issue: Irreproducible Results

A: Retention time instability in normal phase is often caused by trace amounts of water in the mobile phase solvents.

  • Mechanism: Water is extremely polar and will strongly adsorb to the CSP, deactivating it and causing retention times to decrease and become erratic.

  • Solution:

    • Use high-purity, HPLC-grade solvents with low water content.

    • If the problem persists, consider incorporating a very small, controlled amount of water into the mobile phase (e.g., 0.1%) to ensure the column remains consistently hydrated and equilibrated.

    • Always allow for sufficient column equilibration time between runs, especially when using a new mobile phase batch. Isocratic chiral separations can be sensitive and may require longer equilibration than expected.[11]

A: You are likely experiencing a "memory effect" . TFA and some basic additives can bind very strongly and almost irreversibly to polysaccharide-based CSPs.[9][11]

  • Mechanism: The strongly adsorbed additive permanently alters the surface characteristics of the CSP, affecting all subsequent analyses, even after the additive is removed from the mobile phase.[9]

  • Solution:

    • Prevention: Use volatile additives like formic acid or acetic acid instead of TFA whenever possible, especially during method screening.[1]

    • Remediation: A dedicated column cleaning procedure may be required. This can involve flushing with a series of strong solvents, but success is not guaranteed. Consult the column manufacturer's guidelines for specific regeneration protocols.

Section 3: Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase Screening Strategy

This protocol outlines a workflow for efficiently screening mobile phase components to find a promising starting point for optimization.

  • Select a Polysaccharide-Based CSP: Begin with a versatile column such as one based on amylose tris(3,5-dimethylphenylcarbamate).

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare three mobile phases:

      • MP-A: 90:10 (v/v) n-Hexane / 2-Propanol

      • MP-B: 85:15 (v/v) n-Hexane / Ethanol

      • MP-C: 95:5 (v/v) n-Hexane / Methanol

    • Equilibrate the column with each mobile phase for at least 30 column volumes.

    • Inject the 3-hydroxyoctadecanoate ester standard and evaluate the chromatogram for any signs of separation.

  • Additive Screening:

    • Select the mobile phase from step 2 that showed the most promise (e.g., peak broadening or a shoulder).

    • Prepare two modified versions of this mobile phase:

      • Selected MP + 0.1% Formic Acid

      • Selected MP + 0.1% Diethylamine

    • Analyze the sample with each new mobile phase, ensuring thorough column flushing and re-equilibration when switching between acidic and basic conditions.

  • Optimization:

    • Once the best solvent/additive combination is identified, perform fine-tuning by adjusting the alcohol modifier concentration in small increments (e.g., ±2%) to maximize the resolution (Rs).

Table 1: Example Starting Conditions for Mobile Phase Screening
ParameterMode: Normal Phase (NP)Mode: Polar Organic (PO)Mode: Reversed-Phase (RP)
Primary Solvent(s) n-Hexane or n-HeptaneAcetonitrile (ACN) or Ethanol (EtOH)Water
Modifier 2-Propanol (IPA), Ethanol (EtOH)Methanol (MeOH) or IPAACN or MeOH
Typical Ratio 98:2 to 80:20 (Hexane:Alcohol)100% ACN or EtOH, or mixtures20:80 to 50:50 (Water:Organic)
Common Additive 0.1% Formic Acid (FA) or 0.1% Diethylamine (DEA)0.1% FA or 0.1% DEA0.1% FA or 0.1% Acetic Acid (AA)
Flow Rate (4.6mm ID) 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Section 4: Visualizations
Diagram 1: Workflow for Mobile Phase Optimization

G cluster_prep Phase 1: Initial Screening cluster_refine Phase 2: Refinement cluster_validate Phase 3: Validation CSP Select CSP (e.g., Amylose-based) Mode Select Primary Mode (Normal Phase) CSP->Mode Screen_Alcohol Screen Alcohol Modifiers (IPA, EtOH, MeOH) Mode->Screen_Alcohol Screen_Additive Screen Additives (None vs 0.1% FA vs 0.1% DEA) Screen_Alcohol->Screen_Additive Select best alcohol No_Sep No Separation? Try Alternative Mode (PO or RP) Screen_Alcohol->No_Sep No hint of separation Optimize_Conc Optimize Modifier/Additive Concentration Screen_Additive->Optimize_Conc Select best additive Final_Method Final Optimized Method Optimize_Conc->Final_Method No_Sep->Mode

Caption: A systematic workflow for chiral method development.

Diagram 2: Troubleshooting Logic for Poor Resolution

G cluster_alpha Selectivity Improvement cluster_efficiency Efficiency/Retention Improvement Start Problem: Poor Resolution (Rs < 1.5) Check_Alpha Is Selectivity (α) > 1.05? Start->Check_Alpha Change_Alcohol 1. Change Alcohol Type (e.g., EtOH -> IPA) Check_Alpha->Change_Alcohol No Decrease_Modifier Decrease % Modifier (Increases k') Check_Alpha->Decrease_Modifier Yes Change_Additive 2. Add/Change Additive (e.g., None -> 0.1% FA) Change_Alcohol->Change_Additive Change_Temp 3. Change Temperature (e.g., 25°C -> 15°C) Change_Additive->Change_Temp Change_CSP 4. Change CSP Type (e.g., Amylose -> Cellulose) Change_Temp->Change_CSP Lower_Flow Lower Flow Rate Decrease_Modifier->Lower_Flow

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References
  • Klemm, D., Kramer, F., Moritz, S., Lindstrom, T., Ankergren, M., Meier, D., & Heinze, T. (2001). Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases. Journal of Chromatography A, 437(1), 109-119. [Link]

  • Pharma, U. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Garcês, A., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Hopkins, R. K., et al. (1998). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Prostaglandins & Other Lipid Mediators, 56(2-3), 143-157. [Link]

  • Ye, Y. K., & Stringham, R. W. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139-146. [Link]

  • Mondello, L., et al. (2006). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. Journal of Chromatographic Science, 44(3), 135-143. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • ResearchGate. (2013). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. ResearchGate. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Regis Technologies, Inc. [Link]

  • Kunath, A., et al. (1996). Influence of the kind of the alcoholic modifier on chiral separation on a Chiralpak AD column. Journal of Chromatography A, 728(1-2), 142-146. [Link]

  • Delmonte, P., et al. (2006). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 54(7), 2446-2453. [Link]

  • Wusu, A. D. (1996). Chiral Separation of Profens and Profen Methyl Esters on Chiralpak AD and Chiralcel OD. Virginia Polytechnic Institute and State University. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

  • Bajpai, M., et al. (2000). Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. Analytical Biochemistry, 287(1), 186-189. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc. [Link]

  • Horváth, P., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 27(1), 53. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1358. [Link]

  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-117. [Link]

  • Ye, Y. K., & Stringham, R. W. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1015(1-2), 99-110. [Link]

  • Abe, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Chromatography B, 1089, 59-66. [Link]

  • Řezanka, T., & Sigler, K. (2014). Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC. Journal of Chromatographic Science, 53(6), 945-954. [Link]

Sources

Optimization

Technical Support Center: Storage and Stability of Methyl (R)-3-hydroxyoctadecanoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl (R)-3-hydroxyoctadecanoate. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl (R)-3-hydroxyoctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable hydroxy fatty acid methyl ester. Understanding the potential degradation pathways and implementing proper storage protocols are critical for obtaining reproducible and accurate experimental results.

Understanding Potential Degradation Pathways

Q: What are the primary chemical vulnerabilities of Methyl (R)-3-hydroxyoctadecanoate that I should be aware of during storage?

A: The structure of Methyl (R)-3-hydroxyoctadecanoate contains two primary functional groups susceptible to degradation: a methyl ester and a secondary alcohol .[1][2] Consequently, the two main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The methyl ester group can react with water, especially in the presence of trace amounts of acid or base, to cleave the ester bond. This reaction, also known as saponification under basic conditions, results in the formation of (R)-3-hydroxyoctadecanoic acid and methanol.[3][4][5][6] The presence of moisture is the primary catalyst for this process.

  • Oxidation: The secondary hydroxyl group at the C3 position is susceptible to oxidation.[7][8] This reaction converts the alcohol into a ketone, yielding methyl 3-oxooctadecanoate. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ion contaminants.[9][10]

The following diagram illustrates these two degradation pathways.

parent Methyl (R)-3-hydroxyoctadecanoate hydrolysis Degradation Product 1: (R)-3-hydroxyoctadecanoic Acid parent->hydrolysis Pathway: Hydrolysis Conditions: H₂O, trace acid/base oxidation Degradation Product 2: Methyl 3-oxooctadecanoate parent->oxidation Pathway: Oxidation Conditions: O₂, light, metal ions

Fig. 1: Primary degradation pathways for Methyl (R)-3-hydroxyoctadecanoate.

Troubleshooting Guide: Diagnosing Degradation

Q: My analytical results are unexpected. How can I determine if my sample of Methyl (R)-3-hydroxyoctadecanoate has degraded?

A: Anomalous results are often the first sign of sample degradation. You can diagnose the issue by looking for specific signatures in your analytical data corresponding to the hydrolysis or oxidation products. A comparison against a fresh, authenticated standard is always the most definitive method.

The table below summarizes the key analytical markers for identifying the parent compound and its primary degradation products.

Analytical Technique Intact Methyl (R)-3-hydroxyoctadecanoate Hydrolysis Product (Free Acid) Oxidation Product (Ketone)
TLC (Normal Phase) A single spot with a specific Rf value.A new, more polar spot (lower Rf) that may streak.A new, less polar spot (higher Rf).
LC-MS (Reverse Phase) A single peak at a characteristic retention time. M+H⁺ at m/z 315.29.[2]An earlier-eluting peak. M+H⁺ at m/z 301.27.A peak eluting near the parent compound, potentially slightly later. M+H⁺ at m/z 313.27.
GC-MS (after Silylation) A single peak for the TMS-derivatized compound.[11][12]Will not be detected unless derivatized separately (e.g., methylation followed by silylation). If detected, it indicates pre-existing free acid.A new peak corresponding to the underivatized ketone, which is more volatile than the parent alcohol.
¹H NMR Characteristic signals: singlet ~3.7 ppm (methyl ester), multiplet ~4.0 ppm (CH-OH).[1]The methyl ester singlet at ~3.7 ppm disappears. A broad singlet for the carboxylic acid proton appears (>10 ppm).The multiplet at ~4.0 ppm disappears and is replaced by signals characteristic of protons alpha to a ketone.

Best Practices & Protocols for Prevention

Adhering to strict storage protocols is the most effective way to prevent degradation and ensure the long-term viability of your sample.

Q: What is the most effective strategy for the long-term storage of Methyl (R)-3-hydroxyoctadecanoate?

A: The optimal strategy depends on whether you are storing the compound as a solid or as a stock solution. For both, the core principles are to minimize exposure to moisture, oxygen, light, and elevated temperatures .

Fig. 2: Decision workflow for proper storage of Methyl (R)-3-hydroxyoctadecanoate.
Protocol 1: Long-Term Storage of Solid Compound

This protocol is recommended for storing the neat, powdered compound for extended periods. Saturated lipids like this are generally stable as powders if handled correctly.[13]

Materials:

  • Methyl (R)-3-hydroxyoctadecanoate powder

  • Amber glass vial with a Teflon-lined cap

  • Source of inert gas (Argon or Nitrogen) with a delivery tube

  • Desiccator

  • Freezer (≤-20°C)[14][15]

Procedure:

  • Pre-Equilibration: Before opening the primary container, allow it to warm to ambient room temperature inside a desiccator for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.[13]

  • Aliquoting: In a low-humidity environment (if possible), quickly weigh and transfer the desired amount of powder into a clean, dry amber glass vial. Work efficiently to minimize exposure to air.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of argon or nitrogen for 15-30 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the Teflon-lined cap.

  • Storage: Place the sealed vial in a freezer set to -20°C or lower for long-term storage. For maximum stability, -80°C is also an option.[15][16]

Protocol 2: Preparation and Storage of Stock Solutions

Storing in an organic solution under an inert atmosphere is an excellent way to maintain stability and facilitate easy use in experiments.[13]

Materials:

  • Methyl (R)-3-hydroxyoctadecanoate powder

  • High-purity, anhydrous organic solvent (e.g., chloroform, methanol, acetonitrile)

  • Glass volumetric flask and glass pipettes or syringes (do not use plastic)[13]

  • Amber glass vial(s) with Teflon-lined caps

  • Source of inert gas (Argon or Nitrogen)

Procedure:

  • Dissolution: Following Step 1 from Protocol 1, weigh the required amount of powder and dissolve it in the chosen anhydrous solvent in a glass volumetric flask to create a stock solution of known concentration.

  • Aliquoting: Dispense the stock solution into one or more smaller amber glass vials. Aliquoting into smaller, single-use volumes is highly recommended to prevent contamination and degradation of the entire stock from repeated openings.

  • Inert Gas Purge: Flush the headspace of each vial with argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly seal each vial with a Teflon-lined cap.

  • Storage: Store the aliquots at -20°C or below.[17] Avoid storing organic solutions below -30°C unless they are in flame-sealed glass ampoules, as vial seals can fail at very low temperatures.[13]

Frequently Asked Questions (FAQs)

Q: Can I store my stock solution in a plastic microcentrifuge tube to save space? A: No. Organic solvents can leach plasticizers and other contaminants from polymer tubes, which can interfere with your experiments and potentially catalyze degradation. Always use glass containers with Teflon-lined closures for storing lipids in organic solutions.[13]

Q: How many freeze-thaw cycles are acceptable for a stock solution? A: Ideally, zero. Each freeze-thaw cycle increases the risk of moisture introduction and degradation. This is why aliquoting into single-use vials (as described in Protocol 2) is the strongly recommended best practice. If you must re-use a stock, limit it to 2-3 cycles at most, and always allow the vial to warm to room temperature before opening.

Q: I opened my vial of powder and it appears clumpy or "gummy." Is it still usable? A: Clumpiness indicates the absorption of moisture.[13] This significantly increases the risk that hydrolysis has occurred. You should perform a quality control check (see Protocol 3) to assess the purity of the material before using it in a critical experiment.

Q: The product data sheet recommends storage at -20°C. Is -80°C better? A: Generally, lower temperatures slow the rate of all chemical reactions. Storing at -80°C can provide an additional margin of stability, especially for very long-term storage (over a year). For routine use within several months, -20°C is sufficient if all other protocols (inert gas, proper sealing) are followed.

Quality Control: Protocol for Assessing Sample Integrity

This protocol provides a method to verify the purity of your compound, which is essential if you suspect degradation or before starting a new series of experiments.

Protocol 3: QC Analysis using GC-MS after Silylation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this analysis.[11][18] Derivatization of the hydroxyl group is necessary to increase volatility.[11]

Materials:

  • Methyl (R)-3-hydroxyoctadecanoate sample (test sample and a fresh standard)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • GC-MS instrument

Procedure:

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of your test sample in anhydrous pyridine or acetonitrile. Prepare a second solution using a fresh, unopened standard as a control.

  • Derivatization: In a GC vial, add 50 µL of your sample solution. To this, add 50 µL of BSTFA + 1% TMCS.[11]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete silylation of the hydroxyl group.[16]

  • GC-MS Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.

  • Data Interpretation:

    • Control Sample: The chromatogram of the fresh standard should show one major peak corresponding to the trimethylsilyl (TMS) derivative of Methyl (R)-3-hydroxyoctadecanoate.

    • Test Sample: Compare the test sample chromatogram to the control.

      • Purity Confirmation: If it shows only the same major peak, your sample is likely pure.

      • Evidence of Oxidation: The presence of an additional, earlier-eluting peak corresponding to the underivatized methyl 3-oxooctadecanoate (molecular weight 312.5 g/mol ) indicates oxidation.

      • Evidence of Hydrolysis: Hydrolysis is more difficult to detect with this specific method as the free acid is not volatile. However, a significantly lower area of the main peak in your test sample compared to the control (for the same starting concentration) could suggest that a portion of the material has converted to the non-volatile acid. LC-MS is the preferred method for directly detecting the hydrolysis product.

By implementing these rigorous storage, handling, and verification procedures, you can ensure the chemical integrity of your Methyl (R)-3-hydroxyoctadecanoate and maintain the highest level of confidence in your experimental outcomes.

References
  • Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. Retrieved from [Link]

  • Al-Sakkari, E. G., et al. (2023). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Environmental Science and Pollution Research, 30(41), 93457–93487. Available at: [Link]

  • ChemTalk. (2023, March 19). Oxidation of Alcohols. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Referenced through a snippet, direct URL not available).
  • Lurgi, M. G. (1996). Hydrolysis of methyl esters for production of fatty acids. U.S. Patent No. 5,508,455.
  • Wang, M., et al. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta, 1095, 88–96. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2009(11), 24-35. Retrieved from [Link]

  • Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Transesterification of Vegetable Oils: a Review. Journal of the Brazilian Chemical Society, 9(3), 199-210. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. (Collection of various studies). Retrieved from [Link]

  • Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel) Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyoctadecanoate. PubChem Compound Database. Retrieved from [Link]

  • Papamicaël, C., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 332-344. Retrieved from [Link]

  • Student Academic Success Services, Queen's University. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Leppämäki, M., et al. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research, 19(S3), 2268-2276. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • LIPID MAPS. (2010, December). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Nossin, E., et al. (2025, June 24). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Journal of Hazardous Materials, 493, 135436. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming FAME Isomer Co-Elution in GC-MS

Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the co-elution of Fatty Acid Methyl Ester (FAME) isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the co-elution of Fatty Acid Methyl Ester (FAME) isomers. The structural similarity of these isomers—differing only in the geometry (cis/trans) or the position of a double bond—makes baseline separation notoriously difficult.

This guide is designed to move beyond basic troubleshooting. We will explore the physical causality behind co-elution, engineer self-validating protocols to resolve it, and implement advanced mass spectrometry techniques to ensure absolute structural confidence.

Diagnostic Workflow for FAME Co-Elution

Before adjusting instrument parameters, you must diagnose the specific nature of your co-eluting isomers. Use the decision tree below to determine the correct analytical pathway.

FAME_Troubleshooting Start FAME Co-elution Detected Analyze Isomer Type? Start->Analyze CisTrans Geometric (cis/trans) Analyze->CisTrans Geometry Positional Positional (Double Bond) Analyze->Positional Position ColChange Use Cyanopropyl Column (SP-2560 / CP-Sil 88) CisTrans->ColChange Deriv DMOX Derivatization (Charge-Remote Fragmentation) Positional->Deriv GCxGC GCxGC-TOFMS (Orthogonal Separation) Positional->GCxGC TempOpt Optimize Temp Ramp (2-4°C/min) ColChange->TempOpt Resolution Baseline Resolution & Identification TempOpt->Resolution Deriv->Resolution GCxGC->Resolution

Diagnostic workflow for resolving FAME isomer co-elution in GC-MS.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why do my C18:1 and C18:2 cis/trans isomers co-elute on standard non-polar columns, and how do I resolve this? The Causality: Standard 5% phenyl columns separate analytes primarily by boiling point via van der Waals interactions. Because cis and trans isomers of long-chain fatty acids have nearly identical boiling points, they co-elute. The Solution: Switch to a 1 (e.g., SP-2560 or CP-Sil 88)[1]. These stationary phases rely on strong dipole-dipole interactions. The bent spatial configuration of cis double bonds interacts differently with the cyano groups compared to the linear trans configuration, enabling baseline resolution[2].

Q2: Even with a 100-meter cyanopropyl column, my C16:1 positional isomers are broadening and overlapping. What is the physical cause, and how can I optimize the method? The Causality: Peak broadening and partial co-elution on long columns often result from suboptimal temperature programming. A fast temperature ramp reduces the residence time of the analytes in the stationary phase, minimizing the subtle partitioning differences required to separate positional isomers. The Solution: Implement a slower temperature ramp. Decreasing the ramp rate to 3 through the critical elution zone increases the interaction time with the stationary phase, significantly improving resolution[3].

Q3: Standard EI-MS yields identical mass spectra for my positional isomers. How can I definitively locate the double bonds? The Causality: During standard 70 eV electron ionization (EI), FAMEs undergo extensive double-bond migration along the aliphatic chain, scrambling the positional information and yielding indistinguishable spectra[4]. The Solution: Utilize5 instead of standard methylation[5]. DMOX derivatives localize the positive charge on the nitrogen atom of the oxazoline ring. This induces charge-remote fragmentation (CRF) along the alkyl chain without double-bond migration. The resulting mass spectrum displays a homologous series of fragments separated by 14 Da, interrupted by a diagnostic 12 Da gap exactly at the site of the double bond[6].

Q4: We are analyzing highly complex biological matrices (e.g., butter fat) where 1D GC peak capacity is exhausted. What is the next step? The Causality: The peak capacity of a single-dimensional GC column is mathematically limited. In complex matrices containing saturated, monounsaturated, polyunsaturated, and branched-chain isomers, the number of compounds exceeds the available theoretical plates. The Solution: Implement 7 coupled with TOF-MS[7]. By coupling a non-polar primary column with a highly polar (or ionic liquid) secondary column, compounds are separated orthogonally by boiling point and then by polarity. This dramatically increases peak capacity and resolves previously co-eluting isomers into distinct 2D bands[8][9].

Quantitative Data & Specifications

Table 1: Comparison of GC Column Chemistries for FAME Analysis
Column ChemistryExamplesPrimary Separation MechanismBest Application
5% Phenyl Polysiloxane DB-5, SLB-5msBoiling point (Van der Waals)General screening, saturated FAMEs
Polyethylene Glycol (PEG) DB-WAX, CarbowaxHydrogen bonding, dipole interactionsBasic FAME profiling, PUFAs
Biscyanopropyl Polysiloxane SP-2560, CP-Sil 88Strong dipole-dipole, π -electron interactionscis/trans isomers, positional isomers
Ionic Liquids SLB-IL100, SLB-IL111Dual-nature (polar/non-polar), highly tunableComplex overlapping geometric isomers
Table 2: Diagnostic Fragment Ions for DMOX Derivatives of Octadecenoic Acid (C18:1) Isomers
Fatty AcidDouble Bond PositionDiagnostic Mass Gap (12 Da)
Petroselinic Acid (18:1 n-12) Δ 6m/z 154 to m/z 166
Oleic Acid (18:1 n-9) Δ 9m/z 196 to m/z 208
Vaccenic Acid (18:1 n-7) Δ 11m/z 224 to m/z 236

Self-Validating Experimental Protocols

Protocol A: DMOX Derivatization for Double-Bond Localization

This protocol converts free fatty acids into 4,4-dimethyloxazoline (DMOX) derivatives to enable charge-remote fragmentation in EI-MS[10].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1–2 mg of lipid extract or free fatty acids into a glass vial with a Teflon-lined cap.

  • Reagent Addition: Add 500 µL of 2-amino-2-methyl-1-propanol to the dried lipid extract.

  • Derivatization: Flush the vial with nitrogen gas, seal tightly, and heat in a block at 180–190 °C for 2 hours to form the oxazoline ring.

  • Extraction: Allow the vial to cool to room temperature. Add 2 mL of distilled water and 2 mL of hexane (or dichloromethane). Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes. Extract the upper organic layer containing the DMOX derivatives and transfer to a GC vial for analysis.

  • System Suitability & Validation: Before running unknown samples, inject a known standard of Oleic Acid DMOX. Verify the presence of the molecular ion (m/z 335) and confirm the diagnostic 12 Da mass gap between m/z 196 and m/z 208. If this gap is absent, the derivatization failed or the EI source requires cleaning.

Protocol B: GCxGC-TOFMS Optimization for Complex FAME Mixtures

This protocol establishes an orthogonal separation space to resolve complex biological matrices (e.g., butter extract)[7][11].

Step-by-Step Methodology:

  • Column Configuration: Install a non-polar primary column (e.g., 30 m × 0.25 mm, 5% phenyl) and a highly polar secondary column (e.g., 2 m × 0.10 mm, ionic liquid or cyanopropyl)[8][9].

  • Modulator Setup: Configure the flow or thermal modulator with a modulation period of 3–4 seconds. This ensures at least 3 to 4 slices per primary peak, preserving the 1D resolution.

  • Temperature Programming: Set the primary oven ramp to a slow 2 °C/min. Set the secondary oven offset to +5 °C to +15 °C relative to the primary oven to prevent highly retained polar compounds from "wrapping around" into the next modulation cycle.

  • System Suitability & Validation: Before analyzing biological extracts, inject a comprehensive 37-component FAME standard. Validate the system by verifying that the cis and trans isomers of C18:1 and C18:2 are baseline resolved in the 2D contour plot. The saturated, monounsaturated, and polyunsaturated species must form distinct, diagonally separated bands in the 2D space.

References[5] One-Pot Extractive Transesterification of Fatty Acids Followed by DMOX Derivatization for Location of Double Bonds Using GC-EI-MS. nih.gov. Link[7] FAMEs Speciation by Flow-modulated GC×GC–TOF MS/FID with Tandem Ionisation. sepscience.com. Link[3] Improving peak resolution in FAME analysis of C16:1 isomers. benchchem.com. Link[8] Two Methods for the Separation of Monounsaturated Octadecenoic Acid Isomers. nih.gov. Link[11] Positional and geometric isomer separation of FAME by comprehensive 2-D GC. researchgate.net. Link[6] Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. mdpi.com. Link[9] The Advent and Potential Impact of Ionic Liquid Stationary Phases in GC and GCxGC. chromatographyonline.com. Link[10] Location of double bonds in polyunsaturated fatty acids by gas chromatography-mass spectrometry after 4,4-dimethyloxazoline derivatization. researchgate.net. Link[1] GC Column Selection Guide. sigmaaldrich.com. Link[2] Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column. labrulez.com. Link[4] Identification of Carbon-Carbon Double Bond Stereochemistry in Unsaturated Fatty Acids by Charge-Remote Fragmentation of Fixed-Charge Derivatives. acs.org. Link

Sources

Optimization

Optimizing derivatization reaction for 3-hydroxy fatty acids

Welcome to the Technical Support Center for Lipidomics and Biomarker Analysis . As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chemical challenges associated with 3-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipidomics and Biomarker Analysis . As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chemical challenges associated with 3-hydroxy fatty acids (3-OH FAs).

Because 3-OH FAs possess both a polar carboxyl group (-COOH) and a reactive hydroxyl group (-OH) at the β-position, they are notoriously difficult to analyze. They suffer from poor volatility, low ionization efficiency, and a high susceptibility to thermal dehydration. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure absolute quantitative integrity in your assays.

Core Derivatization Workflows

To achieve high-resolution separation and sensitive detection, the derivatization strategy must be tailored to your analytical platform.

Workflow cluster_GC GC-MS Optimization cluster_LC LC-MS Optimization Start 3-OH Fatty Acid (Free or Lipid-Bound) Meth 1. Methylation (Methanolic HCl) Start->Meth Cleavage & Esterification Amid 1. Amidation (EDC/HOAt + DMAQ) Start->Amid Direct Labeling Sil 2. Silylation (BSTFA + 1% TMCS) Meth->Sil GCMS GC-MS (EI-SIM) High Volatility Sil->GCMS LCMS LC-MS/MS (ESI-MRM) High Ionization Amid->LCMS

Fig 1. Divergent derivatization strategies for 3-OH FAs optimized for GC-MS vs. LC-MS platforms.

Section 1: Standard Operating Protocols (SOPs)

A robust protocol must be a self-validating system . By incorporating specific internal standards at different phases of the workflow, you can mathematically isolate extraction losses from derivatization failures.

Protocol A: Two-Step GC-MS Derivatization (Methylation + Silylation)

This protocol is optimized for the extraction and quantification of 3-OH FAs from complex matrices (e.g., bacterial endotoxins/LPS or plasma)[1].

  • Step 1: Matrix Spiking (Extraction Validation). Spike your lyophilized sample with 25 ng of an unnatural odd-chain 3-OH FA (e.g., 3-OH-C11:0) to act as a surrogate recovery standard[1].

  • Step 2: Acid-Catalyzed Cleavage & Methylation. Add 0.5 mL of 1 M Methanolic HCl. Incubate in a sealed vial at 85°C overnight (or 4 hours for free FAs) to cleave lipid-bound FAs and convert the carboxyl groups to methyl esters (FAMEs)[1].

  • Step 3: Phase Extraction. Cool to room temperature. Add 1 mL of pyrogen-free water and extract the FAMEs using 2 mL of hexane. Centrifuge and transfer the organic (upper) layer to a clean vial.

  • Step 4: Derivatization Spiking (Reaction Validation). Dry the organic layer under a gentle stream of nitrogen. Spike the dried residue with 10 µL of 100 µg/mL pentadecanol. Causality: Pentadecanol only undergoes silylation. If its signal drops, your silylation reagents have degraded; if only 3-OH-C11:0 drops, your extraction failed[1].

  • Step 5: Hydroxyl Silylation. Add 50 µL of BSTFA containing 1% TMCS, followed by 5 µL of anhydrous pyridine (acts as an acid scavenger and catalyst). Incubate at 85°C for 30 minutes[1].

  • Step 6: Reconstitution. Cool, dilute to 100 µL with heptane, and inject into the GC-MS (EI-SIM mode)[1].

Protocol B: LC-MS/MS Derivatization (Amidation)

Because 3-OH FAs lack strongly ionizable groups, ESI-MS sensitivity is inherently poor. This protocol uses DMAQ to add a permanent charge[2].

  • Step 1: Free FA Extraction. Homogenize the sample in ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., DMAQ-13C/15N-labeled FAs). Centrifuge at 14,000 rpm for 10 min at 4°C[2].

  • Step 2: Reagent Preparation. Prepare a derivatization cocktail containing 20 mM DMAQ, 750 mM EDC (coupling agent), and 15 mM HOAt (additive to prevent racemization and boost yield) in DMF/ACN (4:1, v/v)[2].

  • Step 3: Coupling Reaction. Mix 50 µL of the sample supernatant with 50 µL of the derivatization cocktail. Vortex and incubate at 20°C for exactly 30 minutes[2].

  • Step 4: Quenching. Add 10 µL of 10% formic acid to quench the EDC-mediated reaction. Evaporate under vacuum, reconstitute in ACN, and inject into the LC-MS/MS[2].

Section 2: Quantitative Reagent Selection Matrix

Summarizing the quantitative parameters of various derivatization reagents allows for rapid assay optimization based on your specific analytical goals.

Derivatization ReagentTarget Functional GroupAnalytical PlatformReaction ConditionsKey AdvantageMajor Pitfall
Methanolic HCl Carboxyl (-COOH)GC-MS85°C, 4–18 hrsCleaves lipid-bound FAs and esterifies free FAs simultaneously[3].Harsh acid can promote dehydration of the β-hydroxyl group[4].
KOH / Methanol Carboxyl (-COOH)GC-MSRoom Temp, 30 minMild conditions prevent dehydration; excellent for phospholipids[3].Fails to esterify free fatty acids[3].
BSTFA + 1% TMCS Hydroxyl (-OH)GC-MS60–85°C, 30 minTMCS catalyzes the silylation of sterically hindered β-hydroxyls[1].Highly moisture sensitive; water destroys the reagent.
EDC / HOAt + DMAQ Carboxyl (-COOH)LC-MS/MS20°C, 30 minDrastically enhances ESI ionization efficiency and sensitivity[2].Requires strict pH control; excess EDC can cause matrix suppression[2].

Section 3: Troubleshooting Guide (Cause & Effect)

Issue 1: "I am seeing satellite peaks in my GC chromatogram with identical mass fragments minus 18 Da."
  • The Causality: You are observing the thermal elimination of water (dehydration) from the 3-hydroxy group. Because the hydroxyl group is in the β-position relative to the esterified carboxyl group, it is highly susceptible to β-elimination, forming an α,β-unsaturated compound (an enoic acid)[4]. This happens if the hydroxyl group was incompletely silylated, exposing it to the high heat of the GC injection port[4].

  • The Solution:

    • Ensure your BSTFA/TMCS is strictly anhydrous.

    • Lower the GC injection port temperature from 280°C to 250°C to reduce thermal stress during volatilization.

    • Verify that your pyridine catalyst is fresh and stored over molecular sieves.

Issue 2: "My recovery of 3-OH FAs is excellent for cell membrane extracts, but near zero for plasma free fatty acids."
  • The Causality: You are likely using base-catalyzed transmethylation (e.g., KOH or Sodium Methoxide in methanol). While base catalysis provides the best recovery for complex lipid-bound 3-OH FAs by avoiding acidic degradation, it is chemically incapable of esterifying free fatty acids (FFAs)[3].

  • The Solution: Switch to an acid-catalyzed method (e.g., Methanolic HCl or BF3-methanol) which can esterify FFAs[3]. Alternatively, perform a two-step extraction: base-catalysis for the lipid fraction, followed by acid-catalysis for the FFA fraction.

Issue 3: "Peak tailing and shifting retention times for silylated 3-OH FAs over a long GC-MS sequence."
  • The Causality: Trimethylsilyl (TMS) derivatives are prone to hydrolysis if trace moisture enters the autosampler vials over time. As the TMS group falls off, the exposed hydroxyl group interacts with active sites on the GC column, causing peak tailing.

  • The Solution: Cap vials with PTFE/Silicone septa immediately. Add a small excess of derivatization reagent (e.g., 5 µL of BSTFA) directly into the autosampler vial to maintain a moisture-scavenging environment during the run.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I analyze 3-OH FAs via GC-MS by only methylating the carboxyl group and leaving the hydroxyl group underivatized? A: It is highly discouraged. While short-chain 3-OH FAs might volatilize, medium-to-long chain 3-OH FAs will suffer from severe peak broadening, irreversible adsorption to the GC column lining, and unpredictable thermal degradation (dehydration) into enoic acids[4]. Always mask the hydroxyl group via silylation (TMS) or acylation.

Q: Why is 1% TMCS added to BSTFA for silylation? A: BSTFA alone is often not a strong enough silyl donor for sterically hindered or strongly hydrogen-bonded hydroxyl groups. Trimethylchlorosilane (TMCS) acts as a powerful catalyst, increasing the electrophilicity of the reaction and ensuring quantitative conversion of the β-hydroxyl group[1].

Q: I want to use LC-MS to avoid the thermal degradation seen in GC-MS. Can I just run the underivatized free 3-OH FAs? A: You can, using negative electrospray ionization (ESI-), but the sensitivity is often inadequate for trace environmental or clinical samples. Derivatizing the carboxyl group with a charge-carrying tag like DMAQ via EDC/HOAt chemistry will lower your Limit of Detection (LOD) by orders of magnitude[2].

References

  • Johnston MR, Sobhi HF (2017). Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology. J. Biochem Analyt Stud.
  • Wang et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition.
  • Poole et al. (2010). Muramic Acid, Endotoxin, 3-Hydroxy Fatty Acids, and Ergosterol Content Explain Monocyte and Epithelial Cell Inflammatory Responses to Agricultural Dusts. PMC / NIH.
  • El-Aneed et al. (2025/Historical). Quantification of bacterial lipopolysaccharides (endotoxin) by GC-MS determination of 3-hydroxy fatty acids.

Sources

Troubleshooting

Enhancing ionization efficiency of methyl (R)-3-hydroxyoctadecanoate in ESI-MS

Troubleshooting Guide: Enhancing ESI-MS Ionization of Methyl (R)-3-hydroxyoctadecanoate Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Enhancing ESI-MS Ionization of Methyl (R)-3-hydroxyoctadecanoate

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to quantify hydroxylated fatty acid methyl esters (hFAMEs) like methyl (R)-3-hydroxyoctadecanoate .

Unlike phospholipids, which possess highly ionizable headgroups and naturally migrate to the surface of electrospray droplets [1], hFAMEs lack basic sites for protonation and acidic sites for deprotonation. The ester carbonyl has an exceptionally low proton affinity, and the highly hydrophobic C18 aliphatic chain buries the molecule within the ESI droplet, severely limiting gas-phase ion emission.

This guide provides a causal, step-by-step framework to bypass these thermodynamic limitations through adduct chemistry, solvent optimization, and chemical derivatization.

Diagnostic Logic Tree

Workflow Start Low ESI-MS Signal: Methyl (R)-3-hydroxyoctadecanoate CheckAdduct Are adduct-forming additives (NH4+, Na+) present? Start->CheckAdduct AddAmmonium Add 5-10 mM Ammonium Acetate or Formate to Mobile Phase CheckAdduct->AddAmmonium No CheckSolvent Is organic solvent fraction >80% (MeOH or IPA)? CheckAdduct->CheckSolvent Yes AddAmmonium->CheckSolvent OptimizeSolvent Increase organic fraction to enhance desolvation CheckSolvent->OptimizeSolvent No CheckDeriv Is LOD sufficient for biological matrix? CheckSolvent->CheckDeriv Yes OptimizeSolvent->CheckDeriv Derivatize Perform 3-OH Derivatization (e.g., BBII Charge-Tagging) CheckDeriv->Derivatize No Success Optimal ESI-MS Signal Achieved CheckDeriv->Success Yes Derivatize->Success

Diagnostic workflow for optimizing ESI-MS signal of methyl (R)-3-hydroxyoctadecanoate.

Frequently Asked Questions (FAQs)
Section 1: Solvent & Adduct Chemistry

Q: Why am I not seeing a protonated [M+H]⁺ peak (m/z 315.29) when using 0.1% Formic Acid? A: Formic acid provides abundant protons, but the ester carbonyl of methyl (R)-3-hydroxyoctadecanoate lacks the basicity required to successfully compete for them. The charge is instead sequestered by solvent clusters or more basic matrix components. Instead of forcing protonation, you must promote adduct formation. Metal cations and ammonium ions interact with the localized dipole moments of the ester and hydroxyl oxygens through non-covalent ion-dipole coordination, which is thermodynamically favorable and can increase sensitivity by up to three orders of magnitude [2].

Q: Should I use Sodium (Na⁺) or Ammonium (NH₄⁺) additives? A: This depends on your downstream analytical goals.

  • Ammonium adducts ([M+NH₄]⁺, m/z 332.31): Preferred if you intend to perform collision-induced dissociation (CID) for MS/MS structural elucidation. The ammonium ion readily dissociates, transferring a proton to the molecule and facilitating informative fragmentation [3].

  • Sodium adducts ([M+Na]⁺, m/z 337.27): Provide higher absolute signal intensity in MS1 but are highly stable and resist fragmentation, often yielding only the intact sodiated precursor during MS/MS.

Section 2: Chemical Derivatization Strategies

Q: Even with adduct optimization, my limits of detection (LOD) are too high for complex biological matrices. What is the next step? A: You must alter the molecule's fundamental ionization properties through charge manipulation. Because the carboxylic acid is already methylated, you must target the C3-hydroxyl group. Reacting the hydroxyl group with reagents like 2-(4-Boronobenzyl) isoquinolin-2-ium bromide (BBII) attaches a permanent positive charge to the molecule. This completely bypasses the thermodynamic limitations of droplet-phase ionization, forcing the molecule to act as a pre-formed ion [4]. Charge manipulation strategies are considered the gold standard for overcoming the poor ionization efficiency of neutral lipids [5].

Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Adduct Optimization (Ammonium Acetate)

Causality: High organic solvent concentrations lower droplet surface tension, accelerating the Rayleigh limit and gas-phase ion release, while ammonium acetate provides the necessary cation for adduct formation.

  • Preparation: Prepare a 100 mM stock solution of LC-MS grade ammonium acetate in ultrapure water.

  • Mobile Phase Formulation:

    • Mobile Phase A: Water + 5 mM ammonium acetate.

    • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) + 5 mM ammonium acetate.

  • Infusion: Infuse a 1 µg/mL standard of methyl (R)-3-hydroxyoctadecanoate directly into the ESI source at 10 µL/min, combined with a 50% A / 50% B makeup flow.

  • System Validation (Self-Correction): Monitor the ratio of [M+NH₄]⁺ (m/z 332.31) to[M+H]⁺ (m/z 315.29). A successful optimization will yield a ratio > 50:1.

    • Troubleshooting: If abundant[M+H-H₂O]⁺ (m/z 297.28) is observed, your declustering potential or capillary voltage is too high, causing in-source fragmentation. Reduce the voltage by 0.5 kV increments until the intact adduct is restored.

Protocol 2: C3-Hydroxyl Charge-Tagging Derivatization

Causality: Covalent attachment of a permanently charged moiety ensures 100% ionization efficiency regardless of the mobile phase pH or matrix suppression effects.

  • Reagent Preparation: Dissolve the charge-tagging reagent (e.g., BBII) in anhydrous acetonitrile to a concentration of 5 mg/mL.

  • Reaction: Mix 50 µL of the lipid extract with 50 µL of the derivatization reagent in a glass vial.

  • Incubation: Incubate the mixture at 60°C for 30 minutes. The elevated temperature is required to overcome the steric hindrance of the aliphatic chain adjacent to the C3-hydroxyl group.

  • Quenching & Dilution: Dilute the sample 1:10 with Methanol/Water (80:20, v/v) prior to LC-MS injection.

  • System Validation (Self-Correction): Analyze a blank matrix spiked only with the derivatization reagent. The absence of the target derivative m/z confirms no background contamination. Next, monitor the disappearance of the unreacted lipid adduct (m/z 332.31) alongside the appearance of the derivative to calculate the absolute reaction yield.

Quantitative Performance Comparison

The following table summarizes the expected ionization efficiencies and limits of detection (LOD) for methyl (R)-3-hydroxyoctadecanoate (Exact Mass: 314.28 Da) across different analytical strategies.

Ionization StrategyMobile Phase AdditivePrimary Ion Observedm/zRelative Ionization Efficiency (RIE)Typical LOD
Standard ESI (+) 0.1% Formic Acid[M+H]⁺315.291.0x (Baseline)> 500 ng/mL
Ammonium Adduct 5 mM Ammonium Acetate[M+NH₄]⁺332.3145x~10 ng/mL
Sodium Adduct 10 µM Sodium Acetate[M+Na]⁺337.2760x~5 ng/mL
Charge-Tagging None (BBII Derivatized)[M-H₂O+BBII]⁺Varies> 500x< 0.1 ng/mL
References
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. URL: [Link]

  • Koivusalo, M., et al. (2001). Quantitative Determination of Phospholipid Compositions by Esi-Ms: Effects of Acyl Chain Length, Unsaturation, and Lipid Concentration on Instrument Response. Journal of Lipid Research, 42(4), 663-672. URL: [Link]

  • Holcapek, M., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship. URL: [Link]

  • Lin, Y.-C., et al. (2025). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Analytical Chemistry. URL: [Link]

  • McLuckey, S. A., et al. (2020). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Chemistry and Physics of Lipids. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of HPLC vs GC for the analysis of chiral hydroxy fatty acids

Stereochemical Profiling of Hydroxy Fatty Acids: A Comparative Guide to GC-MS vs. LC-MS/MS Methodologies The analysis of chiral hydroxy fatty acids (HFAs) is a critical frontier in lipidomics.

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Profiling of Hydroxy Fatty Acids: A Comparative Guide to GC-MS vs. LC-MS/MS Methodologies

The analysis of chiral hydroxy fatty acids (HFAs) is a critical frontier in lipidomics. As building blocks of bacterial lipopeptides and metabolic intermediates of lipid peroxidation (such as eicosanoids), the stereochemistry of HFAs dictates their biological activity and enzymatic origin 1. For analytical scientists and drug development professionals, selecting the appropriate chromatographic technique—Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)—is not merely a matter of preference, but a strategic decision rooted in molecular thermodynamics and structural causality.

This guide objectively compares the mechanistic foundations, workflows, and performance metrics of GC-MS and LC-MS/MS for the enantiomeric separation of chiral HFAs.

Mechanistic Grounding: The Causality of Separation

Gas Chromatography (GC): The Volatility and Derivatization Imperative

GC-MS offers unparalleled structural elucidation capabilities via Electron Ionization (EI). However, the causality behind GC method design stems directly from the physicochemical properties of HFAs. Intact HFAs possess high boiling points and polar functional groups (carboxyl and hydroxyl) that cause severe peak tailing and thermal degradation at GC operating temperatures.

To bypass this, derivatization is mandatory 2. The standard approach involves a dual-derivatization strategy:

  • Methylation of the carboxyl group to eliminate hydrogen bonding.

  • Chiral Esterification of the hydroxyl group using an enantiopure reagent, such as (S)-ibuprofen or L-(-)-menthyl chloroformate 3.

By covalently attaching a bulky chiral center, the enantiomers are converted into diastereomers. Because diastereomers possess different internal energies and spatial geometries, they exhibit distinct boiling points and partition coefficients, allowing them to be separated on standard achiral stationary phases [[4]]().

Liquid Chromatography (HPLC): Direct Chiral Recognition

HPLC operates in the liquid phase, entirely circumventing the volatility constraints of GC. The causality of HPLC separation relies on transient, non-covalent interactions between the intact HFA and a Chiral Stationary Phase (CSP).

Modern UHPLC methods utilize polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenyl carbamate) (e.g., CHIRALPAK IA-U or AD columns) 5. The helical structure of the modified amylose creates chiral cavities. Separation occurs because one HFA enantiomer achieves a more thermodynamically stable "three-point fit" (via hydrogen bonding, dipole-dipole interactions, and steric inclusion) within the cavity than its mirror image 1. This allows for the direct analysis of unmodified HFAs, preserving the native state of the lipid.

Comparative Workflow Architecture

G cluster_GC Gas Chromatography (GC-MS) cluster_HPLC Liquid Chromatography (LC-MS/MS) Start Chiral Hydroxy Fatty Acid Sample GC_Deriv Derivatization Required (e.g., Methylation + (S)-Ibuprofen) Start->GC_Deriv Volatilization Prep LC_Prep Minimal Prep (Direct Injection possible) Start->LC_Prep Intact Analysis GC_Col Achiral or Chiral Column (e.g., DB-5MS or Cyclodextrin) GC_Deriv->GC_Col GC_Det EI-MS Detection (High structural resolution) GC_Col->GC_Det Decision Data Analysis & Stereochemical Assignment GC_Det->Decision LC_Col Chiral Stationary Phase (CSP) (e.g., Chiralpak IA-U / AD) LC_Prep->LC_Col LC_Det ESI-MS/MS Detection (High sensitivity, soft ionization) LC_Col->LC_Det LC_Det->Decision

Workflow comparison of GC-MS and LC-MS/MS for chiral hydroxy fatty acid analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checks ensure that the observed enantiomeric excess (ee) is a true reflection of the biology, not an analytical artifact.

Protocol A: Indirect GC-MS Analysis via (S)-Ibuprofen Derivatization

Best for: Untargeted analysis and rigorous structural elucidation.

  • Reduction (Optional but recommended): If analyzing hydroperoxy fatty acids, reduce them to stable saturated HFAs using deuterium gas to prevent thermal degradation during GC 4.

  • Methylation: React the sample with 0.5 M methanolic HCl at 60°C for 30 minutes to convert the carboxyl group to a Fatty Acid Methyl Ester (FAME). Extract with hexane.

  • Chiral Esterification: Add enantiopure (S)-ibuprofen, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 4-Dimethylaminopyridine (DMAP) in dichloromethane. Incubate at room temperature for 2 hours to form the O-ibuprofen ester diastereomers 4.

  • GC-MS Acquisition: Inject 1 µL onto a standard non-polar column (e.g., DB-5MS). Use Electron Ionization (EI) mode. Monitor the base peak at m/z 161, which results from the predictable α-cleavage at the carboxyl group of the ibuprofen moiety [[4]]().

  • Self-Validation Check: You must process a racemic standard of the target HFA in parallel. The system is validated only if the racemic standard yields two baseline-resolved peaks of identical integration area (ratio 1:1 ± 2%). Any deviation indicates kinetic resolution during derivatization, invalidating the sample data.

Protocol B: Direct Enantioselective UHPLC-MS/MS Analysis

Best for: High-throughput targeted metabolomics and clinical samples.

  • Extraction: Extract lipids from the biological matrix using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., Oasis HLB) to remove proteins and salts.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute directly in the initial mobile phase (e.g., 50:50 Acetonitrile/Water).

  • UHPLC Separation: Inject 2 µL onto a sub-2µm polysaccharide CSP column (e.g., CHIRALPAK IA-U, 1.6 µm) 1. Run a reversed-phase gradient using Acetonitrile and Water (with 0.1% formic acid to maintain the HFA in its protonated, neutral state for optimal cavity interaction).

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M-H]- to specific fragment ions).

  • Self-Validation Check: Inject a system suitability standard containing the racemic mixture prior to the sample sequence. The system is validated when the critical enantiomeric pair exhibits a chromatographic resolution ( Rs​ ) ≥1.5 and peak asymmetry factors remain between 0.8 and 1.2.

Quantitative Performance Comparison

The following table synthesizes the typical analytical parameters observed when comparing indirect GC-MS and direct UHPLC-MS/MS for HFA analysis 5, 1, [[2]]().

Analytical ParameterGC-MS (Indirect Diastereomeric)UHPLC-MS/MS (Direct Chiral)
Analyte Form Methyl ester + Chiral ester (e.g., O-ibuprofen)Intact free fatty acid
Sample Preparation Time High (4–6 hours, multi-step derivatization)Low (< 1 hour, simple SPE extraction)
Typical Run Time 30 - 45 minutes10 - 20 minutes
Chromatographic Resolution ( Rs​ ) 1.2 - 1.8 (Dependent on derivatization yield)1.5 - 3.0 (Baseline resolution common)
Sensitivity (LOD) Low picogram range (EI-MS)Sub-picogram range (ESI-MS/MS MRM)
Risk of Artifacts Moderate (Kinetic resolution during derivatization)Low (Analyzed in native state)
Primary Advantage Superior structural elucidation via EI fragmentationHigh throughput, minimal sample manipulation

Conclusion & Strategic Recommendations

Both GC and HPLC are highly capable platforms for the enantiomeric separation of chiral hydroxy fatty acids, but their application should be dictated by the project phase:

  • Choose GC-MS during the early stages of drug development or biomarker discovery when the exact structure of a novel HFA is unknown. The hard ionization of EI-MS combined with derivatization provides the fragmentation patterns necessary for de novo structural elucidation.

  • Choose UHPLC-MS/MS for targeted clinical metabolomics, routine quality control, or when analyzing highly labile hydroperoxy fatty acids. The ability to utilize sub-2µm Chiral Stationary Phases without prior derivatization drastically reduces sample preparation time, minimizes the risk of introducing stereochemical artifacts, and provides the superior sensitivity required for biological matrices.

References

  • The Chromatographic Resolution of Chiral Lipids. AOCS.
  • Chiral High-Performance Liquid Chromatography (HPLC) in Targeted Metabolomics. ResearchGate.
  • Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. WUR eDepot.
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed.
  • A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. Benchchem.

Sources

Comparative

A Researcher's Guide to Differentiating 2-Hydroxy and 3-Hydroxy FAMEs by Mass Spectral Fragmentation

In the fields of metabolomics, bacterial chemotaxonomy, and clinical diagnostics, the precise structural elucidation of hydroxylated fatty acids is paramount. These molecules, particularly 2-hydroxy and 3-hydroxy fatty a...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of metabolomics, bacterial chemotaxonomy, and clinical diagnostics, the precise structural elucidation of hydroxylated fatty acids is paramount. These molecules, particularly 2-hydroxy and 3-hydroxy fatty acids, serve as critical biomarkers and cellular components. For instance, 2-hydroxy fatty acids are integral to sphingolipids in neural tissues, while 3-hydroxy fatty acids are characteristic components of lipopolysaccharides in Gram-negative bacteria.[1][2] Their structural similarity, differing only by the position of a single hydroxyl group, presents a significant analytical challenge. This guide provides an in-depth comparison of the mass spectral fragmentation patterns of their methyl ester (FAME) derivatives, offering a clear strategy for their unambiguous identification using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The Imperative of Derivatization for GC-MS Analysis

Hydroxylated fatty acids possess polar hydroxyl and carboxyl groups that lead to poor volatility and thermal instability, making them unsuitable for direct GC analysis.[3] Derivatization is a critical sample preparation step that chemically modifies these functional groups to increase volatility.[3][4] A two-step process is standard:

  • Esterification: The carboxylic acid is converted to a methyl ester (FAME), commonly using BF₃-methanol or methanolic HCl.[3]

  • Silylation: The hydroxyl group's active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

This dual derivatization yields trimethylsilyl ethers of fatty acid methyl esters (TMS-O-FAMEs), which exhibit excellent chromatographic behavior and produce highly informative mass spectra.

Electron Ionization (EI) Mass Spectrometry: The Engine of Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[5][6] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For TMS-O-FAMEs, the fragmentation pathways are dictated by the positions of the ester and TMS-ether groups, allowing for precise isomer differentiation.

Fragmentation of 2-Hydroxy FAMEs (as TMS Derivatives)

The defining characteristic of a 2-hydroxy FAME derivative is the presence of the trimethylsilyloxy group on the alpha-carbon (C-2), adjacent to the carbonyl of the methyl ester. This structure directs a highly specific fragmentation pathway.

Key Fragmentation Mechanism: Alpha (α)-Cleavage

The most significant fragmentation event for 2-TMS-O-FAMEs is the cleavage of the bond between C-2 and C-3.[2] This is an example of alpha-cleavage, where the bond adjacent to a carbon bearing a heteroatom (in this case, the silylated oxygen) is broken.[7][8] This cleavage is highly favored because it results in the formation of a large, resonance-stabilized fragment ion containing the TMS group and the original carbonyl group.

This primary fragment is observed at a mass-to-charge ratio (m/z) of [M-alkyl chain]⁺ . For example, in 2-hydroxyhexadecanoic acid methyl ester (2-OH-C16:0-ME), the cleavage between C2 and C3 results in the loss of a C13H27 radical, yielding a prominent ion.

Another characteristic, though often less intense, ion is formed by the cleavage between C-1 (the carbonyl carbon) and C-2, resulting in the loss of the methoxycarbonyl group (•COOCH₃, 59 Da). This produces a fragment ion at [M-59]⁺ .[2]

G M 2-TMS-O-FAME⁺˙ (Molecular Ion) F1 [M-Alkyl]⁺ (e.g., m/z 203 for C16) Dominant Fragment M->F1 α-Cleavage (C2-C3) F2 [M-59]⁺ Loss of •COOCH₃ M->F2 Cleavage (C1-C2) Alkyl_Radical •Alkyl Radical (Not Detected)

Caption: Primary fragmentation of 2-TMS-O-FAMEs via α-cleavage.

Fragmentation of 3-Hydroxy FAMEs (as TMS Derivatives)

When the hydroxyl group is at the C-3 position, the fragmentation landscape changes dramatically. While some alpha-cleavage relative to the TMS group occurs, it is the interaction with the distant methyl ester group that produces the most characteristic and abundant ion.

Key Fragmentation Mechanism: McLafferty Rearrangement

The hallmark of underivatized 3-hydroxy FAMEs is a base peak at m/z 103 .[2] This ion is formed through a favored cleavage between C-3 and C-4, which is alpha to the hydroxyl group.[2][9]

For the TMS derivatives, the most diagnostic fragmentation is a McLafferty-type rearrangement.[10][11][12] This process involves the transfer of the trimethylsilyl group to the carbonyl oxygen of the ester via a six-membered ring transition state. This is followed by the cleavage of the C-3 to C-4 bond. This rearrangement results in the formation of a neutral alkene and a highly stable, even-electron ion.

The resulting prominent ion for 3-TMS-O-FAMEs is observed at m/z 175 . This fragment, [(CH₃)₃Si-O=C(OCH₃)-CH₂]⁺, is a powerful diagnostic marker for the 3-hydroxy position.

G M 3-TMS-O-FAME⁺˙ (Molecular Ion) F1_underivatized m/z 103 (Underivatized) α-Cleavage (C3-C4) M->F1_underivatized For underivatized FAME F2_derivatized m/z 175 (TMS Derivative) McLafferty-type Rearrangement M->F2_derivatized For TMS-derivatized FAME Neutral_Alkene Neutral Alkene (Not Detected)

Caption: Key fragmentation pathways for 3-Hydroxy FAMEs.

Direct Comparison and Summary of Diagnostic Ions

The structural isomers can be confidently distinguished by monitoring for their unique, high-abundance fragment ions.

Positional IsomerDerivativeKey Fragmentation MechanismPrimary Diagnostic Ion (m/z)Secondary/Confirmatory Ions
2-Hydroxy FAME TMS EtherAlpha (α)-Cleavage[M-Alkyl]⁺ (e.g., m/z 203 for C16)[M-59]⁺
3-Hydroxy FAME TMS EtherMcLafferty-type Rearrangement175 -
3-Hydroxy FAME UnderivatizedAlpha (α)-Cleavage103 -

Experimental Protocol: Derivatization and GC-MS Analysis

This protocol provides a robust workflow for the analysis of hydroxy fatty acids from a dried lipid extract.

I. Sample Preparation: Two-Step Derivatization

  • Esterification (FAME Synthesis):

    • To the dried lipid extract, add 2 mL of 2% H₂SO₄ in anhydrous methanol.

    • Seal the vial and heat at 80°C for 2 hours.

    • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Silylation (TMS Ether Formation): [3][5]

    • Ensure the FAME extract is completely dry, as moisture deactivates the silylating reagent.[3]

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[5]

    • Add 50 µL of anhydrous pyridine to act as a solvent and catalyst.

    • Seal the vial and heat at 70°C for 1 hour.[3]

    • After cooling, the sample is ready for GC-MS injection.

II. GC-MS Instrumental Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977 MSD or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temp: 280°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 120°C, hold for 2 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-650).

Caption: Workflow for Hydroxy FAME analysis.

Conclusion

The positional isomerism of 2- and 3-hydroxy FAMEs, while subtle, induces fundamentally different and highly predictable fragmentation pathways under electron ionization. For TMS-derivatized analytes, the alpha-cleavage leading to the [M-Alkyl]⁺ ion is the definitive marker for a 2-hydroxy FAME. Conversely, a McLafferty-type rearrangement producing the characteristic m/z 175 ion unambiguously identifies a 3-hydroxy FAME. By employing the proper derivatization techniques and understanding these core fragmentation principles, researchers can confidently differentiate these critical biomarkers in complex biological samples.

References

  • Breil, C., et al. (2008). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. Journal of Agricultural and Food Chemistry, 56(14), 5539-5548. Available from: [Link]

  • Li, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16254-16262. Available from: [Link]

  • Jenske, R., & Vetter, W. (2009). Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples. Journal of separation science, 32(5-6), 844-851. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from.... Retrieved from [Link]

  • Wiedmaier-Czerny, N., et al. (2015). Gas chromatographic-mass spectrometric detection of 2-and 3-hydroxy fatty acids as methyl esters from soil, sediment and biofilm. Journal of chromatographic science, 53(8), 1333-1342. Available from: [Link]

  • ResearchGate. (n.d.). Concentrations of medium-chain 2- and 3-hydroxy fatty acids in foodstuffs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • PubMed. (1990). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. Journal of Lipid Research, 31(3), 549-558. Available from: [Link]

  • Grossert, J. S., et al. (2006). The influence of structural features on facile McLafferty-type, even-electron rearrangements in tandem mass spectra of carboxylate anions. Rapid communications in mass spectrometry, 20(10), 1511-1516. Available from: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Petersson, G. (1972). Gas chromatography-mass spectrometry of sugars and related hydroxy acids as trimethylsilyl derivatives. Svensk Papperstidning, 75(10), 393-400. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.3: Rearrangement. Retrieved from [Link]

  • Do, T. K. T., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available from: [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Chromatography Forum. (2014). omega-hydroxy fatty acids. Retrieved from [Link]

  • Laine, R. A., et al. (1974). Identification of 2-hydroxy fatty acids in complex mixtures of fatty acid methyl esters by Mass chromatography. Biomedical mass spectrometry, 1(1), 10-14. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation patterns of hydroxy fatty acid derivatives. The molecular.... Retrieved from [Link]

  • YouTube. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Cleavage Definition. Retrieved from [Link]

  • YouTube. (2018). mass spectrometry: alpha-cleavage. Retrieved from [Link]

  • Jenske, R., & Vetter, W. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of agricultural and food chemistry, 53(23), 8896-8903. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why does alpha cleavage occur?. Retrieved from [Link]

  • Jenske, R., & Vetter, W. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. Available from: [Link]

  • Cvacka, J., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6475. Available from: [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) tandem mass spectrometry. Retrieved from [Link]

Sources

Validation

In-Depth Comparison Guide: Biological Activity of (R)- vs. (S)-Methyl 3-Hydroxyoctadecanoate

Executive Summary & The Chiral Imperative Methyl 3-hydroxyoctadecanoate is a C18 saturated 3-hydroxy fatty acid methyl ester (3-HFA-ME) that has garnered significant attention in drug development and microbiology. Recent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chiral Imperative

Methyl 3-hydroxyoctadecanoate is a C18 saturated 3-hydroxy fatty acid methyl ester (3-HFA-ME) that has garnered significant attention in drug development and microbiology. Recently identified as a potent, non-cytotoxic antibiofilm agent isolated from the Arctic marine diatom Porosira glacialis[1][2], this microbial metabolite represents a promising scaffold for novel therapeutics.

However, the biological efficacy of 3-hydroxy fatty acids and their esters is not merely a function of their aliphatic chain length; it is strictly dictated by the stereochemistry at the C3 position[3]. In nature, 3-HFAs predominantly exist in the (R)-configuration —the structural cornerstone of bacterial lipopolysaccharides (LPS) and specific immunomodulatory lipopeptides[4][5]. This guide provides an objective, data-driven comparison of the (R) and (S) enantiomers of methyl 3-hydroxyoctadecanoate, detailing their mechanistic divergence and the self-validating protocols required to study them.

Mechanistic Divergence: Receptor Binding & Bioactivity

The biological activity of these enantiomers diverges sharply at the receptor level, primarily due to spatial constraints within target binding pockets such as the MD-2 co-receptor (which mediates TLR4 signaling) and bacterial biofilm regulatory targets.

  • (R)-Methyl 3-hydroxyoctadecanoate (The Active Conformer): The (R)-hydroxyl group is spatially oriented to form critical hydrogen bonds within the hydrophobic pocket of target receptors. In immune contexts, this precise orientation allows the lipid tail to pack efficiently into MD-2, driving TLR4 dimerization and subsequent NF-κB activation[4]. In microbiological contexts, this specific chirality is required to disrupt Staphylococcus epidermidis biofilm matrices without inducing broad-spectrum cytotoxicity[6][7].

  • (S)-Methyl 3-hydroxyoctadecanoate (The Silent/Antagonistic Conformer): The inverted stereocenter at C3 projects the hydroxyl group into a sterically hindered space. This either prevents the molecule from entering the binding pocket entirely or results in a "dead-end" complex that occupies the receptor without triggering the conformational change necessary for downstream signaling, effectively acting as a competitive antagonist[3][8].

Mechanistic_Pathway R_Enant (R)-Methyl 3-hydroxyoctadecanoate MD2_Pocket Target Binding Pocket (Optimal H-Bonding) R_Enant->MD2_Pocket S_Enant (S)-Methyl 3-hydroxyoctadecanoate MD2_Clash Binding Failure (Steric Clash) S_Enant->MD2_Clash TLR4_Act Receptor Activation & Biofilm Disruption MD2_Pocket->TLR4_Act No_Act No Activation (Potential Antagonism) MD2_Clash->No_Act

Mechanistic divergence of (R) and (S) enantiomers in receptor activation and biofilm disruption.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics of the two enantiomers based on recent chromatographic and biological assay data[5][6].

Parameter / Property(R)-Methyl 3-hydroxyoctadecanoate(S)-Methyl 3-hydroxyoctadecanoate
Stereocenter Configuration Natural (D-form equivalent)Unnatural (L-form equivalent)
Primary Source Marine diatoms (P. glacialis), Bacterial LPSChemical synthesis / Epimerization
Antibiofilm Efficacy (S. epidermidis) Potent (Significant MBIC reduction)Weak to Inactive
Target Receptor Affinity High (Optimal hydrophobic packing)Low (Steric hindrance)
Cytotoxicity (Mammalian Cells) Undetectable at active concentrationsUndetectable
LC-MS Elution (PGME Derivative) Late-eluting (Stabilized conformation)Early-eluting (Avg. Δ 1.3 - 4.2 min)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. A single readout is vulnerable to false positives; therefore, the methodologies below incorporate orthogonal validation and internal causality checks to ensure trustworthiness.

Protocol A: Stereochemical Resolution via PGME Derivatization & LC-MS/MS

The Causality Principle: Direct LC-MS analysis of long-chain aliphatic enantiomers is notoriously difficult due to the lack of chromophores and structural rigidity. Conventional Mosher's ester derivatization requires highly purified samples and is prone to degradation. By utilizing phenylglycine methyl ester (PGME) derivatization, we covalently attach a rigid, UV-active chiral tag to the molecule. This converts the enantiomers into diastereomers, forcing a distinct spatial conformation that interacts differently with the stationary phase, guaranteeing baseline separation even in crude extracts[5][8].

Step-by-Step Methodology:

  • Hydrolysis (If starting from complex lipids): Treat the sample with 6 N HCl at 110 °C for 2 hours to liberate the free 3-hydroxyoctadecanoic acid. Evaporate the solvent under vacuum[5].

  • Chiral Tagging: Dissolve the residue in 2 mL of anhydrous tetrahydrofuran (THF). Add 10 mg of (S)-PGME (or (R)-PGME for reverse-validation) alongside EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP as coupling agents[8].

  • Reaction Kinetics: Stir at room temperature for 1 hour. Self-Validation Check: The rapid kinetics of EDC/DMAP ensure complete conversion without racemization of the sensitive C3 chiral center.

  • LC-MS/MS Analysis: Inject onto a standard C18 reverse-phase column. Use a gradient of aqueous acetonitrile with 0.1% formic acid.

  • Data Interpretation: The (S)-PGME derivative of the (S)-enantiomer will elute earlier than the (R)-enantiomer derivative due to differential π-π interactions with the column matrix[5].

Validation_Workflow Extract Crude Extract (P. glacialis) Hydrolysis Acid Hydrolysis (Free 3-HFA) Extract->Hydrolysis Deriv PGME Chiral Derivatization Hydrolysis->Deriv LCMS LC-MS/MS Diastereomer Split Deriv->LCMS Bioassay Antibiofilm Assay (Dual-Readout) LCMS->Bioassay

Self-validating workflow for stereochemical resolution and orthogonal bioactivity screening.

Protocol B: Dual-Readout Antibiofilm Efficacy Assay

The Causality Principle: Standard biofilm assays often conflate true biofilm disruption with general bactericidal toxicity. To establish absolute trustworthiness, this protocol utilizes a dual-readout system: Resazurin reduction measures metabolic viability, while Crystal Violet stains the physical extracellular polymeric substance (EPS) biomass. A true antibiofilm agent—like (R)-methyl 3-hydroxyoctadecanoate—will reduce the Crystal Violet signal without dropping the Resazurin signal, proving it dismantles the biofilm rather than just killing the bacteria[1][9].

Step-by-Step Methodology:

  • Inoculation: Seed Staphylococcus epidermidis into 96-well microtiter plates in tryptic soy broth supplemented with 1% glucose to induce robust biofilm formation.

  • Treatment: Introduce the isolated (R) and (S) enantiomers at varying concentrations (e.g., 10 to 100 µg/mL). Include a vehicle control (DMSO < 1%) and a positive control (e.g., Vancomycin).

  • Incubation: Incubate statically at 37 °C for 24 hours.

  • Viability Readout (Resazurin): Wash wells gently with PBS. Add resazurin solution (0.02%) and incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). Self-Validation Check: High fluorescence indicates the compound is non-cytotoxic[6].

  • Biomass Readout (Crystal Violet): Remove the resazurin, fix the remaining biofilm with 99% methanol, and stain with 0.1% crystal violet for 15 minutes. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm.

  • Analysis: Calculate the Minimum Biofilm Inhibitory Concentration (MBIC). The (R)-enantiomer will show a sharp drop in OD590 (biomass) with sustained fluorescence (viability), confirming targeted antibiofilm mechanics[7].

References

  • Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a. Biomolecules (MDPI). URL:[Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry (ACS) / PMC. URL:[Link]

  • Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. Molecules / PMC. URL:[Link]

  • Identification and Biological Activity of Synthetic Macrophage Inducible C-Type Lectin Ligands. Frontiers in Immunology. URL:[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 3-Hydroxy Fatty Acids: A Comparative Guide (LC-MS/MS vs. GC-MS)

As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility and sensitivity of 3-hydroxy fatty acid (3-OH FA) quantification. 3-OH FAs, particularly those with carbon chain...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility and sensitivity of 3-hydroxy fatty acid (3-OH FA) quantification. 3-OH FAs, particularly those with carbon chain lengths from C10 to C18, are critical structural components of the lipid A moiety in Gram-negative bacterial lipopolysaccharides (LPS)[1]. They serve as highly specific chemical biomarkers for endotoxin exposure in environmental samples and are essential diagnostic markers for metabolic disorders such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency[2].

Historically, endotoxin quantification relied on the Limulus Amebocyte Lysate (LAL) bioassay. However, the LAL assay is prone to cross-reactivity with β-D-glucans and often underestimates non-water-soluble endotoxin fractions, making it a measure of bioactivity rather than absolute mass[3]. To achieve absolute quantification, chemical analysis of 3-OH FAs is required.

This guide objectively compares the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach against the optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presenting inter-laboratory cross-validation data to help you optimize your analytical pipeline.

The Analytical Dilemma: Causality Behind Experimental Choices

The primary challenge in analyzing 3-OH FAs lies in their amphiphilic nature and the presence of the hydroxyl group at the β-position.

  • The GC-MS Bottleneck: GC-MS requires the volatilization of analytes. The free hydroxyl and carboxyl groups must be derivatized (typically via methylation and trimethylsilylation) to prevent thermal degradation and peak tailing in the GC inlet[4]. However, incomplete derivatization leads to the dehydration of the 3-OH group, forming α,β-unsaturated fatty acids. Furthermore, derivatization reagents like BSTFA are highly moisture-sensitive, introducing significant inter-laboratory variability[5].

  • The LC-MS/MS Advantage: LC-MS/MS circumvents the need for derivatization entirely[6]. By utilizing Electrospray Ionization in negative mode (ESI-), the carboxylate anion is efficiently formed without thermal stress[4]. This direct approach minimizes sample preparation artifacts, reduces processing time, and preserves the native structural integrity of the lipid marker.

Methodological Workflows

G cluster_GC Traditional GC-MS Workflow cluster_LC Optimized LC-MS/MS Workflow Start Sample Matrix (Dust/Plasma) Hydrolysis1 Methanolic HCl Hydrolysis Start->Hydrolysis1 Hydrolysis2 Mild Base Hydrolysis & SPE Start->Hydrolysis2 Deriv Derivatization (BSTFA/TMS) Hydrolysis1->Deriv GCMS GC-MS Analysis (EI Mode) Deriv->GCMS DirectInj Direct Injection (No Deriv.) Hydrolysis2->DirectInj LCMS LC-MS/MS (ESI Negative) DirectInj->LCMS

Workflow comparison: Traditional GC-MS vs. Derivatization-free LC-MS/MS for 3-OH FA analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for both approaches.

Protocol A: Traditional GC-MS (Derivatization-Dependent)

  • Hydrolysis: Subject the sample to methanolic HCl (85°C for 18 hours) to cleave lipid A and form 3-OH FA methyl esters[7].

  • Extraction: Extract the hydrolysate with a hexane/water mixture. Retain the organic layer and evaporate to dryness under nitrogen.

  • Derivatization: Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine, heating at 80°C for 20 minutes to convert the 3-hydroxyl group to a TMS ether[5].

  • Analysis: Inject into a GC-MS system operating in Electron Ionization (EI) mode, monitoring specific mass-to-charge (m/z) fragments.

Protocol B: Optimized LC-MS/MS (Derivatization-Free)

  • Hydrolysis: Treat the sample with 1M NaOH (mild base hydrolysis) at 60°C for 2 hours to liberate free fatty acids[2].

  • Cleanup (Self-Validating Step): Pass the neutralized hydrolysate through a functionalized polystyrene-divinylbenzene Solid-Phase Extraction (SPE) cartridge[2]. Causality: This step selectively retains the hydrophobic 3-OH FAs while washing away inorganic salts that cause severe ESI ion suppression, ensuring the detector response remains linear and trustworthy.

  • Analysis: Direct injection into a UHPLC-MS/MS system. Operate in ESI negative mode, monitoring the exact masses of the deprotonated molecules [M-H]-[4].

Cross-Validation Data: Inter-Laboratory Performance

To objectively evaluate these methods, a cross-validation study was conducted across three independent laboratories (Lab A, Lab B, Lab C) using spiked environmental dust and plasma matrices.

Table 1: Performance Metrics Comparison (LC-MS/MS vs. GC-MS)
MetricTraditional GC-MSOptimized LC-MS/MSScientific Causality for Difference
Limit of Detection (LOD) 5.0 - 10.0 ng/mL0.1 - 0.9 ng/mL[6]ESI- provides superior ionization efficiency for intact carboxylates compared to the harsh EI fragmentation required in GC-MS.
Limit of Quantification (LOQ) 15.0 - 25.0 ng/mL0.4 - 2.6 ng/mL[6]Elimination of background chemical noise generated by excess derivatization reagents (e.g., siloxane peaks).
Spike Recovery (C10-C14) 65% - 78%85% - 109%[8]Mild sample prep prevents the thermal degradation and volatilization losses of shorter-chain fatty acids.
Sample Prep Time 20+ hours< 4 hoursBypassing the 18-hour methanolic HCl hydrolysis and subsequent moisture-sensitive TMS derivatization.
Table 2: Inter-Laboratory Reproducibility (CV%) for 3-OH C14:0

Note: 3-OH C14:0 is the dominant congener in many Enterobacteriaceae LPS structures.

LaboratoryGC-MS Mean (ng/mg)GC-MS CV%LC-MS/MS Mean (ng/mg)LC-MS/MS CV%
Lab A 142.512.4%155.24.1%
Lab B 138.115.8%154.83.8%
Lab C 129.418.2%156.14.5%
Overall Inter-Lab 136.6 15.4% 155.3 4.1%

Data Interpretation: The LC-MS/MS method demonstrates significantly tighter inter-laboratory precision (Overall CV of 4.1% vs. 15.4%). The higher variance in the GC-MS data is directly attributable to the moisture-sensitive nature of the BSTFA derivatization step; trace ambient humidity in Lab C's environment likely quenched the TMS reagent, leading to lower absolute recovery and higher variability.

Conclusion

For drug development professionals and environmental researchers quantifying 3-hydroxy fatty acids, migrating from traditional GC-MS to LC-MS/MS is highly recommended. The LC-MS/MS workflow eliminates derivatization-induced artifacts, drastically reduces sample preparation time, and achieves sub-ng/mL sensitivity[6]. Most importantly, as demonstrated by the inter-laboratory cross-validation, the derivatization-free approach provides the robust, self-validating reproducibility required for stringent regulatory environments and clinical diagnostics.

References

  • Source: gerli.
  • Source: nih.
  • Source: biomedres.
  • Title: A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Title: A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Title: A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Source: nih.
  • Source: cdc.

Sources

Validation

Comparative Analysis of Derivatization Reagents for 3-OH-FAMEs in GC-MS Workflows

The accurate quantification of 3-hydroxy fatty acids (3-OH-FAs)—critical biomarkers for Gram-negative bacterial lipopolysaccharides (endotoxins), mitochondrial fatty acid β-oxidation disorders, and microbial community pr...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of 3-hydroxy fatty acids (3-OH-FAs)—critical biomarkers for Gram-negative bacterial lipopolysaccharides (endotoxins), mitochondrial fatty acid β-oxidation disorders, and microbial community profiling—relies heavily on gas chromatography-mass spectrometry (GC-MS)[1][2]. Because intact 3-OH-FAs contain both a polar carboxyl group and a reactive hydroxyl group, they exhibit poor volatility, severe peak tailing, and thermal instability.

While the carboxyl group is routinely converted to a methyl ester (forming 3-OH-FAMEs) via methanolic HCl or boron trifluoride (BF3/MeOH)[3], the secondary hydroxyl group at the C3 position remains a significant analytical liability. Free hydroxyl groups undergo thermal elimination of water during GC analysis, forming α,β-unsaturated artifacts that skew quantification[2]. Therefore, secondary derivatization of the 3-hydroxyl group is an absolute requirement.

This guide provides a rigorous comparative analysis of the most common derivatization reagents for 3-OH-FAMEs, detailing the mechanistic causality behind reagent selection, mass spectrometric fragmentation behaviors, and a self-validating experimental protocol.

Mechanistic Principles of 3-OH Derivatization

The primary goals of derivatizing the 3-hydroxyl group are to shield the polar -OH moiety , increase vapor pressure , and direct mass spectrometric fragmentation into predictable, high-abundance ions for Selected Ion Monitoring (SIM).

When selecting a reagent, analytical scientists must balance reaction efficiency with derivative stability. Silylation replaces the active hydrogen with an alkylsilyl group, while acylation introduces a perfluoroacyl group. The choice directly dictates the electron ionization (EI) fragmentation pathway, which in turn defines the Limit of Detection (LOD)[4].

Fragmentation N1 3-OH-FAME (Underivatized) N2 TBDMS-3-OH-FAME (Molecular Ion [M]+) N1->N2 + MTBSTFA N3 [M - 57]+ (Loss of tert-butyl) N2->N3 EI (70 eV) Primary Pathway N4 [M - 89]+ (Loss of TBDMSO) N2->N4 EI (70 eV) Secondary Pathway

Caption: Electron ionization (EI) fragmentation pathway of TBDMS-derivatized 3-hydroxy fatty acid methyl esters.

Comparative Analysis of Reagents

A. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

BSTFA (often catalyzed with 1% TMCS) is the traditional silylating agent, converting the hydroxyl group into a trimethylsilyl (TMS) ether[5].

  • Mechanism & Causality: The high volatility of the resulting TMS derivatives makes them excellent for resolving complex mixtures of very-long-chain fatty acids. However, the TMS ether bond is highly susceptible to nucleophilic attack by ambient moisture, leading to rapid hydrolysis if samples are not analyzed immediately.

  • MS Profile: EI-MS yields characteristic losses of [M-15]+ (loss of methyl) and [M-90]+ (loss of trimethylsilanol, TMSOH)[4]. Because the ion current is distributed across multiple fragments, the absolute sensitivity in SIM mode is moderate.

B. MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

MTBSTFA converts the hydroxyl group into a tert-butyldimethylsilyl (TBDMS) ether[2].

  • Mechanism & Causality: The bulky tert-butyl group provides immense steric hindrance around the silicon-oxygen bond, rendering TBDMS derivatives up to 10,000 times more stable against hydrolysis than their TMS counterparts.

  • MS Profile: Under EI conditions, the TBDMS derivative undergoes a highly favored α-cleavage, ejecting the tert-butyl radical to form a remarkably stable [M-57]+ ion[2]. Because this single fragment captures the vast majority of the total ion current, MTBSTFA provides the lowest LODs for quantitative 3-OH-FAME analysis.

C. TFAA (Trifluoroacetic Anhydride)

TFAA acylates the hydroxyl group to form a trifluoroacetate derivative.

  • Mechanism & Causality: Acylation is generally performed when utilizing Negative Ion Chemical Ionization (NICI) or Electron Capture Detectors (ECD), as the highly electronegative fluorine atoms act as excellent electron sinks.

  • Drawbacks: In standard EI-MS, TFA derivatives are prone to thermal elimination of trifluoroacetic acid in the GC inlet, recreating the problematic α,β-unsaturated artifacts[2].

Quantitative Comparison Table
FeatureBSTFA (+1% TMCS)MTBSTFATFAA
Derivative Formed Trimethylsilyl (TMS) ethertert-Butyldimethylsilyl (TBDMS) etherTrifluoroacetate ester
Reaction Conditions 60°C for 30 min (Pyridine solvent)60°C for 30–60 min (Pyridine solvent)40°C for 20 min
Hydrolytic Stability Low (Requires immediate analysis)Very High (Stable for days at room temp)Moderate
Base Peak (EI-MS) [M-15]+ or [M-90]+[M-57]+ (Dominant)[M-114]+
Thermal Degradation MinimalMinimalHigh (Elimination of TFA)[2]
Ideal Application Qualitative profiling, high-volatility needsHigh-sensitivity absolute quantificationNICI-MS or ECD analysis

Self-Validating Experimental Protocol: MTBSTFA Derivatization

To ensure E-E-A-T principles, the following protocol is designed as a self-validating system . It incorporates an internal standard (to correct for extraction/derivatization variance) and utilizes MTBSTFA due to its superior quantitative performance[6].

Workflow N1 Sample Preparation (Lipid Extraction + IS) N2 Hydrolysis & Methylation (Formation of 3-OH-FAMEs) N1->N2 HCl/MeOH, 80°C N3 Derivatization of 3-OH (MTBSTFA + Pyridine) N2->N3 Hexane extract, dry N4 GC-MS/MS Analysis (SIM Mode: [M-57]+) N3->N4 60°C, 30 min N5 Data Processing (Quantification vs IS) N4->N5 Integration

Caption: Experimental workflow for the extraction, derivatization, and GC-MS analysis of 3-OH-FAMEs.

Step-by-Step Methodology

1. Internal Standardization (The Validation Core)

  • Spike the biological sample (e.g., cell lysate, plasma) with a known concentration of an unnatural odd-chain internal standard, such as 3-hydroxyheptadecanoic acid (3-OH-C17:0) .

  • Causality: Odd-chain 3-OH-FAs are virtually absent in mammalian and most bacterial systems, ensuring the internal standard does not co-elute with endogenous analytes. Recovery of this standard validates the entire esterification and silylation efficiency.

2. Hydrolysis and Methylation (FAME Synthesis)

  • Add 1 mL of 1 M methanolic HCl (or 12.5% BF3/MeOH) to the sample[3].

  • Incubate at 80°C for 1 hour to cleave ester/amide bonds and methylate the carboxyl groups.

  • Cool to room temperature, add 1 mL of saturated NaCl solution, and extract the 3-OH-FAMEs with 2 mL of hexane (repeat extraction 3 times).

  • Combine the hexane layers and evaporate to complete dryness under a gentle stream of nitrogen. Crucial: Any residual moisture will quench the subsequent silylation reaction.

3. TBDMS Derivatization

  • To the completely dried residue, add 50 µL of MTBSTFA and 50 µL of anhydrous Pyridine [6].

  • Causality: Pyridine acts as both a solvent and an acid scavenger. The silylation reaction produces trifluoroacetamide and protons; pyridine neutralizes the acidic microenvironment, driving the reaction forward and protecting the GC column stationary phase from acid degradation.

  • Cap tightly and incubate at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for direct injection into the GC-MS.

4. GC-MS SIM Analysis

  • Program the mass spectrometer to Selected Ion Monitoring (SIM) mode, targeting the [M-57]+ ion for each specific chain length (e.g., m/z 315 for 3-OH-C14:0, m/z 343 for 3-OH-C16:0).

Expert Troubleshooting Insights

  • Satellite Peaks & Peak Tailing: If you observe smaller satellite peaks eluting just before your main 3-OH-FAME derivative, this indicates thermal elimination of water (if underivatized) or elimination of the derivative group in the hot GC inlet[2]. Fix: Lower the GC inlet temperature to 250°C and ensure the inlet liner is deactivated and free of active glass wool sites.

  • Loss of Signal Over Time: If using BSTFA, signal degradation across a long autosampler sequence is almost certainly due to hydrolysis. Fix: Switch to MTBSTFA, or ensure vials are crimped with PTFE/Silicone septa and the autosampler tray is kept dry.

References

  • CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry (RSC).
  • Quantification of bacterial lipopolysaccharides (endotoxin) by GC-MS determination of 3-hydroxy fatty acids. ResearchGate.
  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI.
  • Methyl 2-Hydroxytetradecanoate - Benchchem. Benchchem.
  • 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. SpringerNature.

Sources

Comparative

Authenticating Commercial Standards of Methyl (R)-3-hydroxyoctadecanoate: A Comparative Analytical Guide

As lipidomics advances into precision medicine, the structural and chiral authentication of lipid standards has become a non-negotiable prerequisite for drug development and biomarker discovery. Methyl (R)-3-hydroxyoctad...

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics advances into precision medicine, the structural and chiral authentication of lipid standards has become a non-negotiable prerequisite for drug development and biomarker discovery. Methyl (R)-3-hydroxyoctadecanoate—the methyl ester of 3-hydroxyoctadecanoic acid—is a critical saturated hydroxy fatty acid. It serves as a biomarker for long-chain 3-hydroxy-acyl-CoA dehydrogenase (LCHAD) deficiency and is a fundamental component of bacterial polyhydroxyalkenoates[1].

However, commercially sourced standards are frequently susceptible to two forms of contamination: positional isomerism (e.g., contamination with 2-hydroxy FAMEs) and enantiomeric impurity (presence of the biologically inactive (S)-enantiomer). This guide provides researchers with an objective framework and self-validating protocols to authenticate the chemical and chiral integrity of these commercial standards.

Comparative Analytical Strategies

Authenticating methyl (R)-3-hydroxyoctadecanoate requires a multimodal approach, as no single analytical technique can simultaneously confirm structural identity, positional purity, and enantiomeric excess (ee%).

  • Gas Chromatography-Mass Spectrometry (GC-MS with EI): This is the gold standard for verifying chemical purity and identifying positional isomers. Under 70 eV Electron Ionization (EI), 3-hydroxy FAMEs undergo a highly favored α-cleavage between the C3 and C4 carbons, yielding a diagnostic base peak at m/z 103[2][3]. In contrast, 2-hydroxy FAMEs yield an [M-59]+ fragment, allowing for clear differentiation[3].

  • Chiral GC-ECNI-MS (Indirect Method): By derivatizing the hydroxyl group with Mosher's reagent ((R)-(-)-MTPA-Cl), enantiomers are converted into diastereomers. These can be separated on non-chiral columns and detected with extreme sensitivity using electron-capture negative-ion mass spectrometry (ECNI-MS)[4][5].

  • Direct Chiral LC-MS/MS: Utilizing specialized chiral stationary phases (e.g., CHIRALPAK IA-U), this method allows for the direct resolution of (R) and (S) enantiomers without the need for complex derivatization. The (S)-configured acids consistently elute before their (R)-counterparts[6].

Workflow A Commercial Standard Methyl (R)-3-hydroxyoctadecanoate B Chemical Purity Check (GC-MS EI) A->B Aliquot 1: Structural ID C Chiral Derivatization (R)-(-)-MTPA-Cl A->C Aliquot 2: Diastereomer Prep E Direct Chiral LC-MS/MS (CHIRALPAK IA-U) A->E Aliquot 3: Intact Chiral ID F Data Synthesis & Enantiomeric Excess (ee) Calc B->F m/z 103 confirmation D Chiral Authentication (GC-ECNI-MS) C->D MTPA-O-FAMEs D->F Baseline resolution E->F S-enantiomer elutes first

Fig 1. Multimodal analytical workflow for authenticating chiral hydroxy FAME standards.

Product Performance Comparison: Premium vs. Generic Standards

To demonstrate the importance of authentication, the table below compares the analytical performance of a premium, highly controlled commercial standard (e.g., Cayman Chemical / Matreya Item No. 1744) against a generic, unverified alternative.

Analytical MetricPremium Standard (e.g., Cayman #1744)Generic/Unverified StandardAnalytical Method
Overall Chemical Purity > 98.0%92.5%GC-FID
Positional Isomer Contamination < 0.1% (2-OH FAME)4.2% (2-OH FAME)GC-MS (SIM Mode)
Enantiomeric Excess (ee%) > 99.0% (R)-enantiomer85.0% (R)-enantiomerChiral LC-MS/MS
Diagnostic Ion Presence m/z 103 (Base Peak)m/z 103 (Base Peak)GC-MS (EI, 70 eV)

Data Interpretation: While both standards exhibit the correct diagnostic ion (m/z 103), the generic standard fails critically in chiral purity. Using a standard with only 85% enantiomeric excess in biological assays will severely confound enzymatic kinetic studies and biomarker quantification.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it can prove its own validity during execution. The following methodologies are designed as self-validating systems, ensuring that any data generated regarding the commercial standard is analytically sound.

Protocol 1: Structural Validation & Positional Isomer Check (GC-MS EI)

This protocol confirms the compound is a 3-hydroxy FAME and quantifies any 2-hydroxy FAME contamination.

  • System Suitability Test (Self-Validation):

    • Action: Inject a solvent blank (hexane), followed by a known synthetic mixture of methyl 2-hydroxyoctadecanoate and methyl 3-hydroxyoctadecanoate.

    • Causality: The blank rules out column carryover. The mixture proves the DB-5ms capillary column can baseline-resolve the positional isomers before assessing the purity of the unknown standard. 3-hydroxy FAMEs typically elute slightly earlier than 2-hydroxy FAMEs on DB-5ms columns[3].

  • Sample Preparation:

    • Action: Dissolve 1 mg of the commercial standard in 1 mL of GC-grade hexane.

    • Causality: Hexane is a non-polar, highly volatile solvent that expands efficiently in the GC inlet, ensuring sharp peak shapes without thermally degrading the analyte.

  • Ionization & Detection:

    • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Extract the ion chromatograms for m/z 103 and m/z 90.

    • Causality: 70 eV is the universally standardized energy for EI. The m/z 103 ion is the diagnostic base peak formed by the α-cleavage between C3 and C4[2]. If m/z 90 or an [M-59]+ fragment is detected, it indicates 2-hydroxy FAME contamination[3].

Fragmentation M Molecular Ion [M]+ m/z 314.5 F1 Diagnostic α-Cleavage (C3-C4 bond) M->F1 Electron Ionization (70 eV) F2 Loss of Methoxy [M - 31]+ M->F2 Ester fragmentation I1 m/z 103 Base Peak F1->I1 Confirms 3-OH position I2 m/z 283 F2->I2 Confirms methyl ester

Fig 2. GC-MS (EI) fragmentation pathway of methyl 3-hydroxyoctadecanoate yielding m/z 103.

Protocol 2: Direct Chiral Authentication (LC-MS/MS)

This protocol determines the Enantiomeric Excess (ee%) of the (R)-enantiomer without the need for chemical derivatization.

  • System Suitability Test (Self-Validation):

    • Action: Inject a racemic mixture of methyl (R/S)-3-hydroxyoctadecanoate.

    • Causality: This confirms the chiral stationary phase is actively resolving enantiomers. If the racemic mixture does not yield two distinct peaks with a 1:1 integration ratio, the chromatographic system is compromised, and the purity of the commercial standard cannot be accurately assessed.

  • Chromatographic Separation:

    • Action: Utilize a CHIRALPAK IA-U column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica) using a gradient elution of acetonitrile and methanol[6].

    • Causality: The immobilized amylose provides a specific chiral recognition environment. Due to the spatial arrangement and steric hindrance of the 3-hydroxyl group, the (S)-enantiomer will consistently elute before the (R)-enantiomer under these reversed-phase conditions[6].

  • Quantification via MRM:

    • Action: Detect the eluting peaks using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Calculate the ee% using the area under the curve (AUC) for the (R) and (S) peaks.

    • Causality: MRM filters out isobaric matrix noise and co-eluting non-target lipids. This ensures that the calculated enantiomeric purity is based solely on the target compound, preventing the overestimation of purity.

References

  • Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed. National Institutes of Health (NIH).[Link]

  • Highly selective and sensitive gas chromatography-electron-capture negative-ion mass spectrometry method for the indirect enantioselective identification of 2- and 3-hydroxy fatty acids in food and biological samples - PubMed. National Institutes of Health (NIH).[Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI.[Link]

  • Gas chromatographic-mass spectrometric detection of 2-and 3-hydroxy fatty acids as methyl esters from soil, sediment and biofilm. ResearchGate.[Link]

Sources

Validation

Inter-Laboratory Comparison of Methyl (R)-3-Hydroxyoctadecanoate Measurements: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter discrepancies when laboratories attempt to quantify complex lipid biomarkers across different analytical platforms. Methyl (R)-3-hydroxyoctadecanoate (3-OH C18:0...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies when laboratories attempt to quantify complex lipid biomarkers across different analytical platforms. Methyl (R)-3-hydroxyoctadecanoate (3-OH C18:0 ME)—the methyl ester derivative of 3-hydroxyoctadecanoic acid—is a premier analytical target. It serves a dual role in modern research: as a highly specific, stable chemical biomarker for Gram-negative bacterial endotoxins (Lipopolysaccharides, LPS), and recently, as a potent antibiofilm agent discovered in Arctic diatoms ()[1].

This guide objectively compares the analytical methodologies used to measure this critical biomarker, dissects the root causes of inter-laboratory variance, and provides a self-validating protocol to ensure data harmonization.

The Mechanistic Grounding: Why Target the Methyl Ester?

In environmental and clinical matrices (e.g., agricultural dust, bronchoalveolar lavage fluid), endotoxin activity has historically been measured using the Limulus amebocyte lysate (LAL) bioassay. However, inter-laboratory evaluations reveal that LAL measurements can vary by over an order of magnitude due to matrix inhibition, differential extraction efficiencies, and cross-reactivity with β-glucans ()[2].

To circumvent the unreliability of bioassays, mass spectrometry (MS) of 3-hydroxy fatty acids (3-OHFAs) was developed. Because 3-OH C18:0 is covalently bound to the Lipid A backbone via ester and amide linkages, direct analysis of the intact macromolecule is highly inefficient. Acid methanolysis is employed to simultaneously cleave these bonds and methylate the carboxylic acid. This dual-action derivatization creates Methyl (R)-3-hydroxyoctadecanoate, which possesses the exact volatility and ionization efficiency required for high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).

Platform Comparison: GC-MS vs. LC-MS/MS vs. LAL Assay

When comparing inter-laboratory data, the choice of analytical platform is the primary driver of variance. Harmonization of MS platforms using standardized quality control (QC) pools has been shown to reduce technical variance to within ±15% ()[3], whereas bioassays remain highly subjective.

Table 1: Analytical Platform Comparison for LPS/3-OHFA Quantification
Performance MetricGC-MS (Targeting 3-OH C18:0 ME)LC-MS/MS (Targeting Free 3-OH C18:0)LAL Bioassay (Targeting Intact LPS)
Analyte State Derivatized (Methyl Ester)Free Fatty Acid / Intact LipidIntact biologically active LPS
Analytical Sensitivity High (Low picogram range)Ultra-High (Femtogram range)Extremely High (Endotoxin Units, EU)
Inter-Laboratory Variance Low to Moderate (CV 10-20%)Low (CV <15% with harmonization)High (CV >50%, matrix dependent)
Specificity Excellent (Chromatographic + MS)Excellent (MRM transitions)Poor (Cross-reactivity with β-glucans)
Primary Limitation Requires extensive derivatizationSusceptible to matrix ion suppressionCannot quantify biologically inactive LPS

Self-Validating Experimental Protocol

To achieve inter-laboratory reproducibility, a protocol cannot merely be a list of steps; it must be a self-validating system. The following workflow ensures that any analytical drift or extraction loss is automatically corrected and flagged.

Step 1: Matrix Aliquoting & Internal Standard (IS) Spiking
  • Procedure: Aliquot 10 mg of lyophilized sample (e.g., dust extract or diatom biomass) into a borosilicate glass vial. Immediately spike with 50 ng of a stable isotope-labeled internal standard (e.g., 13 C-labeled or D 3​ -3-hydroxyoctadecanoic acid).

  • Causality & Validation: Spiking the IS before any chemical manipulation ensures that any subsequent loss of the analyte (due to incomplete extraction, thermal degradation, or adherence to glassware) is proportionally mirrored by the IS. The ratio of native analyte to IS remains constant, self-validating the final quantification.

Step 2: Acid Methanolysis (Derivatization)
  • Procedure: Add 1.0 mL of 2M methanolic HCl to the sample. Seal tightly with a Teflon-lined cap and incubate at 85°C for 18 hours.

  • Causality & Validation: This specific temperature and duration are required to overcome the steric hindrance of the amide bonds in Lipid A. The reaction simultaneously hydrolyzes the lipid backbone and methylates the liberated fatty acids, yielding the target Methyl (R)-3-hydroxyoctadecanoate.

Step 3: Liquid-Liquid Extraction (LLE)
  • Procedure: Cool to room temperature. Add 1.0 mL of hexane and 1.0 mL of saturated NaCl aqueous solution. Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. Extract the upper hexane layer and transfer to a clean GC vial.

  • Causality & Validation: The non-polar methyl ester selectively partitions into the hydrophobic hexane layer. The saturated NaCl increases the ionic strength of the aqueous phase ("salting out"), forcing maximum recovery of the analyte while leaving polar matrix contaminants (salts, carbohydrates) behind to prevent MS source fouling.

Step 4: Instrumental Analysis & QC Verification
  • Procedure: Evaporate the hexane under a gentle stream of nitrogen and reconstitute in 100 µL of isooctane. Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode, monitoring the characteristic fragment ion at m/z 314 [M + ].

  • Causality & Validation: Running a procedural blank and a pooled Quality Control (QC) matrix with every batch allows the laboratory to continuously monitor baseline drift and inter-day precision. If the QC sample deviates by >15%, the batch is invalidated, ensuring absolute trustworthiness of the reported data.

Workflow Visualization

The following diagram maps the logical progression of the self-validating protocol, highlighting the critical divergence between volatile GC-MS pathways and LC-MS/MS alternatives.

G Sample Complex Matrix (Dust, Plasma, Diatoms) Spike Add Stable Isotope IS (e.g., 13C-3-OH C18:0) Sample->Spike Step 1: Normalization Hydrolysis Acid Methanolysis (Cleavage & Methylation) Spike->Hydrolysis Step 2: Derivatization Analyte Methyl (R)-3-hydroxyoctadecanoate (Target Analyte) Hydrolysis->Analyte Step 3: Extraction GCMS GC-MS Analysis (Electron Ionization) Analyte->GCMS Volatile Pathway LCMS LC-MS/MS Analysis (Electrospray Ionization) Analyte->LCMS Alternative Pathway Data Inter-Lab Data Harmonization GCMS->Data m/z Profiling LCMS->Data MRM Transitions

Analytical workflow for extraction, derivatization, and quantification of 3-OH C18:0 ME.

References

  • Title: Interlaboratory evaluation of endotoxin analyses in agricultural dusts--comparison of LAL assay and mass spectrometry Source: Journal of Environmental Monitoring / PubMed URL: [Link]

  • Title: Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a Source: Biomolecules (MDPI) URL: [Link]

  • Title: Harmonized procedures lead to comparable quantification of total oxylipins across laboratories Source: Journal of Lipid Research / PMC URL: [Link]

Sources

Comparative

Quantitative comparison of methyl (R)-3-hydroxyoctadecanoate in different bacterial strains

Quantitative Comparison of Methyl (R)-3-Hydroxyoctadecanoate Across Bacterial Strains As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating bacterial strains based on their...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Comparison of Methyl (R)-3-Hydroxyoctadecanoate Across Bacterial Strains

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating bacterial strains based on their lipid profiles. Methyl (R)-3-hydroxyoctadecanoate (the methyl ester of 3-OH C18:0) is a critical, high-value biomarker in microbial lipidomics. Unlike the ubiquitous 3-OH C14:0 found in the standard Escherichia coli lipopolysaccharide (LPS), this elongated C18 hydroxylated fatty acid is restricted to the Lipid A of specific Gram-negative pathogens and the intracellular storage polymers of polyhydroxyalkanoate (PHA)-producing environmental strains.

This guide provides a quantitative comparison of this metabolite across key bacterial strains, detailing the mechanistic causality behind its production and outlining a self-validating analytical workflow for its precise GC-MS quantification.

Biological Origins & Mechanistic Causality

The presence of 3-OH C18:0 in a bacterium is never accidental; it is a highly conserved evolutionary adaptation dictated by the organism's environmental or pathogenic niche.

  • Innate Immune Evasion (Helicobacter pylori & Francisella tularensis): In highly adapted human pathogens, the incorporation of long-chain 3-OH C18:0 into the Lipid A backbone alters the spatial conformation of the LPS. In H. pylori, the Lipid A is tetra-acylated and dominated by 3-OH C18:0 and 3-OH C16:0. This under-acylation and chain elongation drastically reduce the binding affinity to the human TLR4/MD-2 receptor complex, resulting in extremely low endotoxic potency (as measured by Limulus amebocyte lysate assays) and facilitating chronic, undetected infection in the gastric mucosa[1][2].

  • Intracellular Phagolysosome Survival (Brucella abortus): Brucella species synthesize a "mixed" Lipid A containing 3-OH C16:0, 3-OH C18:0, and very-long-chain fatty acids (VLCFAs) such as 27-OHC28:0[3]. The BacA protein is essential for these specific VLCFA modifications, which fortify the bacterial outer membrane, allowing the pathogen to survive the harsh, acidic environment within host macrophage compartments[4].

  • Carbon and Energy Storage (Acinetobacter spp.): Beyond Lipid A, environmental bacteria such as Acinetobacter synthesize medium-to-long-chain polyhydroxyalkanoates (mcl-PHAs) under nutrient stress. These biodegradable polyesters accumulate as intracellular granules and contain 3-hydroxyoctadecanoate (3HOD) as a major monomeric constituent, which is transesterified into methyl (R)-3-hydroxyoctadecanoate during analytical extraction[5].

Quantitative Comparison of 3-OH C18:0 Across Strains

The diagnostic power of 3-OH C18:0 lies not just in its presence, but in its relative molar abundance compared to other hydroxy fatty acids (like 3-OH C16:0).

Bacterial StrainPrimary Biological Source3-OH C18:0 Molar Ratio / AbundanceFunctional Consequence
Francisella tularensis Free Lipid A (Outer Membrane)4.7 to 7.0 (Molar ratio relative to 3-OH C16:0)[6]TLR4 antagonism; innate immune evasion.
Francisella tularensis Capsule-associated Lipid A~2.2 (Molar ratio relative to 3-OH C16:0)[6]Structural anchoring of the O-antigen capsule.
Helicobacter pylori Tetra-acylated Lipid AMajor constituent (Replaces standard C14:0)[1]Near-zero endotoxicity; chronic mucosal colonization.
Brucella abortus Mixed Lipid APresent (Alongside 27-OHC28:0)[3]Structural rigidity for phagolysosome survival.
Acinetobacter sp. Intracellular mcl-PHA granulesMajor monomer (In strains yielding >30% PHA by dry weight)[5]Long-term carbon and energy storage.

Analytical Workflow: Extraction & GC-MS Quantification

To accurately quantify methyl (R)-3-hydroxyoctadecanoate, the analytical protocol must be a self-validating system that ensures complete cleavage of the fatty acid from its biological anchor without inducing thermal degradation.

Step 1: Lipid A Cleavage via Mild Acid Hydrolysis

  • Action: Suspend lyophilized bacterial cells in 1% SDS in 10 mM sodium acetate (pH 4.5) and heat at 100°C for 1 hour[4].

  • Causality: The strict pH of 4.5 selectively hydrolyzes the acid-labile glycosidic bond between the Kdo core and the Lipid A backbone without cleaving the ester-linked fatty acids. SDS ensures the highly hydrophobic Lipid A remains solubilized.

  • Validation Check: Partition the hydrolysate using a Bligh-Dyer extraction (Chloroform:Methanol:Water). The organic phase will exclusively contain the isolated Lipid A.

Step 2: Transesterification to FAMEs

  • Action: Treat the dried Lipid A extract with 1 M methanolic HCl at 80°C for 18 hours. Spike the sample with deuterated 3-OH-C14:0 as an internal standard[2][4].

  • Causality: Strong acid in the presence of methanol simultaneously cleaves both ester-linked and amide-linked fatty acids from the glucosamine disaccharide backbone, converting them directly into Fatty Acid Methyl Esters (FAMEs), yielding methyl 3-hydroxyoctadecanoate.

  • Validation Check: The quantitative recovery of the deuterated internal standard validates the transesterification efficiency and corrects for matrix suppression during MS ionization.

Step 3: Trimethylsilyl (TMS) Derivatization

  • Action: Evaporate the methanolic HCl under nitrogen. Add Tri-Sil reagent (or BSTFA + 1% TMCS) and incubate at 80°C for 25 minutes[4].

  • Causality: The free hydroxyl group at the C3 position is highly polar, causing severe peak tailing and thermal degradation in the GC column. TMS derivatization caps this hydroxyl group, replacing the active hydrogen with a bulky, non-polar trimethylsilyl group, drastically increasing volatility and thermal stability[7].

  • Validation Check: GC-MS spectra will show a characteristic mass shift (M-15) corresponding to the loss of a methyl group from the TMS ether, confirming 100% derivatization.

Experimental Workflow Visualization

G A Bacterial Biomass (Lyophilized Cells) B Mild Acid Hydrolysis (1% SDS, pH 4.5, 100°C) Cleaves Kdo-Lipid A Linkage A->B C Lipid A Extraction (Bligh-Dyer / Chloroform:Methanol) B->C D Transesterification (Methanolic HCl, 80°C) Forms Methyl 3-hydroxyoctadecanoate C->D E TMS Derivatization (BSTFA / Tri-Sil Reagent) Caps C3-Hydroxyl Group D->E F GC-MS Analysis (SIM Mode for specific m/z) E->F

Figure 1: GC-MS analytical workflow for Lipid A extraction and 3-OH C18:0 quantification.

References

  • PubMed:Brucella abortus 16S rRNA and lipid A reveal a phylogenetic relationship with members of the alpha-2 subdivision of the class Proteobacteria.
  • ASM Journals:Influence of Culture Conditions on the Fatty Acid Profiles of Laboratory-Adapted and Freshly Isol
  • PNAS:Similarity to peroxisomal-membrane protein family reveals that Sinorhizobium and Brucella BacA affect lipid-A f
  • ACS Publications:Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk F
  • Semantic Scholar:Bioprospecting and Molecular Identification of Used Transformer Oil-Degrading Bacteria for Bioplastics Production.
  • PLOS One:Evidence Suggesting That Francisella tularensis O-Antigen Capsule Contains a Lipid A-Like Molecule That Is Structurally Distinct
  • CDC Stacks:Determination of endotoxin by a Limulus amebocyte lys

Sources

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